molecular formula NO B10761586 Nitric Oxide CAS No. 90880-94-7

Nitric Oxide

Cat. No.: B10761586
CAS No.: 90880-94-7
M. Wt: 30.006 g/mol
InChI Key: MWUXSHHQAYIFBG-UHFFFAOYSA-N
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Description

Nitric Oxide (NO) is a critical gaseous signaling molecule with a wide array of functions in physiological and pathophysiological processes, making it an indispensable tool for biomedical research. Its primary mechanism of action involves the activation of soluble guanylyl cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels, which in turn modulates smooth muscle relaxation, platelet aggregation, and neurotransmission. In cardiovascular research, NO is fundamental for studying vascular tone, endothelial function, and hypertension. Its role in the central nervous system as a neuromodulator is pivotal for investigations into synaptic plasticity, long-term potentiation (LTP), neuroinflammation, and neurodegenerative diseases. Furthermore, researchers utilize this compound to explore its dichotomous effects in immunology, where it can act as a cytotoxic agent against pathogens and tumor cells while also possessing immunoregulatory properties. This product is supplied as a high-purity gas or in calibrated gas mixtures, suitable for in vitro and in vivo studies, including cell culture models, organ bath experiments, and the calibration of analytical equipment. Our this compound is rigorously quality-controlled to ensure consistency and reliability for your most demanding research applications, providing a foundational reagent for unraveling complex biological signaling pathways.

Properties

IUPAC Name

nitric oxide
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InChI

InChI=1S/NO/c1-2
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InChI Key

MWUXSHHQAYIFBG-UHFFFAOYSA-N
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Canonical SMILES

[N]=O
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Molecular Formula

NO
Record name NITRIC OXIDE
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DSSTOX Substance ID

DTXSID1020938
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Molecular Weight

30.006 g/mol
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Physical Description

Nitric oxide appears as a colorless gas. Noncombustible but accelerates the burning of combustible material. Vapors heavier than air. Very toxic by inhalation and skin absorption. Heating the containers may cause them to rupture violently and rocket., Colorless gas. (Note: Shipped as a nonliquefied compressed gas.) [NIOSH] NO is converted to NO2 spontaneously in air. [ACGIH], Liquid, COLOURLESS COMPRESSED GAS., Colorless gas., Colorless gas. [Note: Shipped as a nonliquefied compressed gas.]
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Boiling Point

-241.1 °F at 760 mmHg (EPA, 1998), -151.74 °C, -151.8 °C, -241 °F
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Solubility

5 % (NIOSH, 2023), 7.38 ml/ 100 ml water at 0 °C; 4.6 ml/ 100 ml water at 20 °C; 2.37 ml/ 100 ml water at 60 °C, 3.4 CC/100 CC SULFURIC ACID, 26.6 CC/100 CC ALCOHOL, SOL IN CARBON DISULFIDE, IRON SULFATE, Solubility in water, ml/100ml at 0 °C: 7.4, 5%
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Density

1.27 at -238.36 °F (EPA, 1998) - Denser than water; will sink, 1.27 AT -150.2 °C, LIQ, 1.27 at -238.36 °, 1.04(relative gas density)
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Vapor Density

1.04 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.04 (AIR= 1), Relative vapor density (air = 1): 1.04, 1.04
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Vapor Pressure

26000 mmHg at 68 °F (EPA, 1998), 45600 MM HG AT -94.8 °C, 34.2 atm
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Color/Form

COLORLESS GAS; BLUE LIQ, BLUISH-WHITE SNOW WHEN SOLID, Brown at high concn in air

CAS No.

10102-43-9
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Melting Point

-262.5 °F (EPA, 1998), -163.6 °C, -263 °F
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Nitric Oxide Biosynthesis Pathways

Enzymatic Generation of Nitric Oxide: this compound Synthases (NOS)

The synthesis of this compound is catalyzed by a family of enzymes known as this compound synthases (NOS). wikipedia.orgnih.gov These enzymes facilitate a complex reaction that converts the amino acid L-arginine into this compound and L-citrulline. oup.comkarger.com The NOS enzyme family comprises three distinct isoforms, each encoded by a separate gene and exhibiting unique characteristics and regulatory mechanisms. nih.govguidetopharmacology.org

This compound Synthase Isoforms and their Characteristics

The three primary isoforms of NOS are neuronal this compound synthase (nNOS or NOS1), inducible this compound synthase (iNOS or NOS2), and endothelial this compound synthase (eNOS or NOS3). wikipedia.orgnih.gov While they all catalyze the same fundamental reaction, their tissue distribution, regulation, and the amount of this compound they produce differ significantly, which in turn dictates their specific physiological roles. nih.govguidetopharmacology.org

Table 1: Characteristics of this compound Synthase Isoforms

Characteristic Neuronal NOS (nNOS/NOS1) Inducible NOS (iNOS/NOS2) Endothelial NOS (eNOS/NOS3)
Gene Location Chromosome 12 wikipedia.orgmapmygenome.in Chromosome 17 wikipedia.orgelisakits.co.uk Chromosome 7 wikipedia.org
Primary Location Central and peripheral nervous systems, skeletal muscle wikipedia.orgproteopedia.org Macrophages, and various other cells upon induction nih.govnih.gov Vascular endothelial cells wikipedia.org
Regulation Calcium/calmodulin-dependent wikipedia.orgnih.gov Primarily transcriptional induction by cytokines and endotoxins wikipedia.orgelisakits.co.uk Calcium/calmodulin-dependent, phosphorylation, and fatty acid acylation wikipedia.orgnih.gov
NO Output Low (picomolar) wikipedia.org High (nanomolar) biologists.com Low (picomolar) wikipedia.org
Primary Functions Neurotransmission, synaptic plasticity, smooth muscle relaxation wikipedia.orgmapmygenome.in Immune response, host defense against pathogens wikipedia.orgnih.gov Regulation of vascular tone, blood pressure, and platelet aggregation nih.govwikipedia.org

Neuronal this compound synthase is predominantly found in neuronal tissue, both in the central and peripheral nervous systems, as well as in skeletal muscle. wikipedia.orgproteopedia.org Its activity is regulated by intracellular calcium levels through its interaction with calmodulin. wikipedia.orgnih.gov nNOS plays a crucial role in neurotransmission, synaptic plasticity, and the regulation of smooth muscle relaxation. wikipedia.orgmapmygenome.in It is involved in processes such as learning, memory, and penile erection. nih.govmapmygenome.in The human NOS1 gene is located on chromosome 12. nih.govresearchgate.net

Unlike the other isoforms, inducible this compound synthase is not typically present in cells under normal conditions. nih.gov Its expression is induced at the transcriptional level by inflammatory stimuli such as cytokines and bacterial endotoxins. wikipedia.orgelisakits.co.uk iNOS is found in a wide range of cells, most notably in macrophages as part of the immune response. nih.govnih.gov A key feature of iNOS is that once expressed, it produces large and sustained amounts of this compound and its activity is largely independent of intracellular calcium concentrations. wikipedia.orgbiologists.com This high output of this compound is a critical component of the body's defense mechanisms against pathogens. wikipedia.orgnih.gov The gene for iNOS is located on chromosome 17. wikipedia.orgelisakits.co.uk

Endothelial this compound synthase is primarily located in vascular endothelial cells, the inner lining of blood vessels. wikipedia.org Similar to nNOS, eNOS activity is dependent on calcium and calmodulin. wikipedia.orgnih.gov It is also regulated by other mechanisms, including phosphorylation and acylation. wikipedia.orgnih.gov eNOS is responsible for the production of this compound that regulates vascular tone, controls blood pressure, and inhibits platelet aggregation. nih.govwikipedia.org Its function is essential for maintaining cardiovascular health. wikipedia.org The gene encoding eNOS, NOS3, is located on chromosome 7. wikipedia.org

L-Arginine-Dependent this compound Synthesis Pathway

The enzymatic synthesis of this compound from L-arginine is a two-step oxidative process. oup.com In the first step, NOS hydroxylates L-arginine to form an intermediate, Nω-hydroxy-L-arginine. wikipedia.org This intermediate remains bound to the enzyme. In the second step, Nω-hydroxy-L-arginine is oxidized to yield this compound and L-citrulline. wikipedia.org This reaction consumes molecular oxygen and requires electrons donated from NADPH. nih.govoup.com

Cofactor Requirements for this compound Synthase Activity

Flavin Adenine (B156593) Dinucleotide (FAD) : A flavin-containing nucleotide that accepts electrons from NADPH. nih.gov

Flavin Mononucleotide (FMN) : Another flavin-containing nucleotide that receives electrons from FAD and transfers them to the heme group. nih.gov

Heme : An iron-containing porphyrin that is part of the enzyme's oxygenase domain and is the site of L-arginine oxidation. nih.gov

Tetrahydrobiopterin (B1682763) (BH4) : A pteridine (B1203161) cofactor that plays a crucial role in the catalytic cycle. wikipedia.orgwikipedia.org It is involved in activating the heme-bound oxygen. wikipedia.org

Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH) : The primary source of electrons for the reduction of the flavins. nih.gov

Calmodulin : A calcium-binding protein that is required for the activation of nNOS and eNOS. wikipedia.orgnih.gov

The flow of electrons proceeds from NADPH to FAD, then to FMN, and finally to the heme iron in the oxygenase domain, where the oxidation of L-arginine takes place. wikipedia.org

NADPH as an Electron Donor

Nicotinamide adenine dinucleotide phosphate (NADPH) serves as the initial source of electrons for the NOS-catalyzed reaction. nih.govalmerja.com All three isoforms of NOS utilize NADPH as a co-substrate to fuel the five-electron oxidation of a guanidino nitrogen of L-arginine. nih.govnih.govyoutube.com The reductase domain of each NOS monomer contains a binding site for NADPH. nih.gov The enzyme facilitates the transfer of electrons from NADPH, initiating a cascade that moves these electrons through the flavin cofactors to the enzyme's catalytic center. nih.govyoutube.com The rate of NADPH oxidation can be influenced by various factors, including the presence of L-arginine and, for constitutive isoforms, the binding of a calcium-calmodulin complex. umich.edu

Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD)

Within the reductase domain of NOS, two flavin molecules, Flavin Adenine Dinucleotide (FAD) and Flavin Mononucleotide (FMN), act as essential intermediaries in the electron transport chain. nih.govalmerja.com The structure of the reductase domain is homologous to that of cytochrome P450 reductase. researchgate.net Electrons are transferred from NADPH first to FAD, and then to FMN. nih.govyoutube.com From FMN, the electrons are then passed to the heme group located in the oxygenase domain. youtube.com Both FAD and FMN are required for the catalytic activity of the enzyme. pnas.org Studies on isolated domains of neuronal NOS (nNOS) have shown that the FMN-binding domain is stable only in the presence of a bound Calmodulin/Ca2+ complex. acs.org The redox potentials of these flavins are finely tuned to ensure the efficient, stepwise transfer of single electrons, which is thought to be crucial for the mechanism of this compound synthesis. acs.org

Heme Iron in Catalysis

The catalytic core of the NOS oxygenase domain is a prosthetic heme group, which contains an iron atom. nih.govalmerja.com This heme group is the site where the final steps of NO synthesis occur. youtube.com It binds and activates molecular oxygen, which is a co-substrate in the reaction. nih.govyoutube.com The electrons transferred from the reductase domain via the flavins are used by the heme iron to reduce and activate the bound oxygen. youtube.com The activated oxygen is then used in two sequential mono-oxygenation steps: first, to hydroxylate L-arginine to form the intermediate Nω-hydroxy-L-arginine (NHA), and second, to oxidize NHA to produce L-citrulline and this compound. youtube.com The newly synthesized NO molecule can bind to the heme iron before being released from the enzyme. nih.gov Dimerization of the enzyme is a prerequisite for this catalytic activity, as it enables the necessary electron transfer from the reductase domain to the heme center. nih.gov

Tetrahydrobiopterin (BH4) as an Essential Cofactor

(6R)-5,6,7,8-tetrahydro-L-biopterin (BH4) is an indispensable cofactor for all NOS isoforms. nih.govfrontiersin.org Its presence is critical for the coupling of oxygen reduction to the oxidation of L-arginine. nih.gov BH4 is believed to function as a one-electron donor during the reductive activation of the oxygen-heme complex. nih.gov In the absence or deficiency of BH4, the electron transfer from the NOS flavins becomes "uncoupled" from L-arginine oxidation. ahajournals.org This uncoupling leads to a dysfunctional state where the enzyme no longer produces NO but instead generates superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). ahajournals.orgahajournals.orgnih.gov BH4 also plays a structural role, promoting and stabilizing the active dimeric conformation of the enzyme. ahajournals.org The synthesis of BH4 itself is a multi-step process, with GTP cyclohydrolase 1 (GTPCH1) being the rate-limiting enzyme. nih.gov

Table 1: Key Components in this compound Biosynthesis

Component Type Location/Role within NOS Function
L-Arginine Substrate Binds to Oxygenase Domain Provides the guanidino nitrogen atom for NO synthesis.
NADPH Co-substrate Binds to Reductase Domain The primary source of electrons for the reaction. nih.govalmerja.com
FAD Cofactor Reductase Domain Accepts electrons from NADPH and transfers them to FMN. nih.govyoutube.com
FMN Cofactor Reductase Domain Accepts electrons from FAD and transfers them to the Heme group. nih.govyoutube.com
Heme Prosthetic Group Oxygenase Domain The catalytic site; binds and activates molecular oxygen and oxidizes L-arginine. youtube.com
BH4 Cofactor Oxygenase Domain Facilitates electron transfer and couples oxygen reduction to NO synthesis, preventing superoxide production. nih.govahajournals.org

Regulation of this compound Synthase Activity

The production of this compound is tightly controlled through multiple regulatory mechanisms. This ensures that NO is generated at the right time, in the right place, and in the appropriate amount. Regulation occurs at the level of enzyme activity, which is acutely modulated by cofactors and protein-protein interactions, and through longer-term changes in enzyme expression.

Calcium and Calmodulin Dependence

The activity of two of the three main NOS isoforms, neuronal NOS (nNOS or NOS I) and endothelial NOS (eNOS or NOS III), is acutely regulated by the intracellular concentration of calcium ions (Ca²⁺). nih.govnih.gov This regulation is mediated by the calcium-binding protein calmodulin (CaM). nih.govnih.gov At resting intracellular Ca²⁺ levels, CaM has a low affinity for nNOS and eNOS, and the enzymes are largely inactive. nih.gov When a cell is stimulated, intracellular Ca²⁺ levels rise, causing Ca²⁺ to bind to CaM. This Ca²⁺/CaM complex then binds to a specific recognition site on the NOS enzyme. nih.govyoutube.com This binding event induces a conformational change that facilitates the flow of electrons from the flavins in the reductase domain to the heme in the oxygenase domain, thereby activating the enzyme. nih.govyoutube.com In contrast, the inducible NOS (iNOS or NOS II) isoform binds CaM so tightly that it is effectively active even at very low, resting Ca²⁺ concentrations, making its activity largely independent of transient changes in intracellular calcium. nih.govalmerja.com

Table 2: Calcium/Calmodulin Regulation of NOS Isoforms

NOS Isoform Calcium Dependence Calmodulin Binding Activation Mechanism
nNOS (NOS I) Dependent Ca²⁺-dependent binding Activated by increased intracellular Ca²⁺ levels (>500 nM). nih.gov
eNOS (NOS III) Dependent Ca²⁺-dependent binding Activated by increased intracellular Ca²⁺ levels (>500 nM). nih.gov
iNOS (NOS II) Independent Binds tightly at basal Ca²⁺ levels Constitutively active with respect to Ca²⁺/CaM once expressed. nih.gov
Post-Translational Modifications of this compound Synthases

The activity, localization, and stability of NOS enzymes are further regulated by a variety of post-translational modifications (PTMs). frontiersin.org These modifications allow for dynamic and complex control over NO production.

Phosphorylation: All three NOS isoforms can be phosphorylated by different protein kinases. For example, phosphorylation of nNOS at serine residue 847 by Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) can decrease its NO-producing activity and may even switch its output to superoxide. nih.govmdpi.com This creates a feedback loop, as CaMKII itself is activated by Ca²⁺/CaM. mdpi.com

Acylation: The subcellular localization of eNOS is controlled by lipid modifications. Co-translational N-myristoylation and post-translational palmitoylation target eNOS to the plasma membrane and Golgi apparatus, which is important for its function. frontiersin.org

Protein-Protein Interactions: NOS activity is modulated by interactions with other proteins. For eNOS, proteins like NOSIP (NOS-interacting protein) and NOSTRIN (NOS traffic inducer) can promote its translocation away from the plasma membrane, thereby reducing its activity. frontiersin.org Conversely, interaction with heat shock protein 90 (Hsp90) can enhance eNOS activity. ahajournals.orgfrontiersin.org

S-Nitrosylation: This is a reversible modification where an NO group is attached to a specific cysteine thiol on a protein. nih.gov NOS enzymes themselves can be subject to S-nitrosylation, which can act as a form of feedback inhibition. researchgate.net

Other Modifications: Under conditions of oxidative stress, eNOS can undergo other PTMs that impair its function, such as S-glutathionylation (the addition of glutathione) or modification by lipid peroxidation products. bioscientifica.com

These regulatory mechanisms highlight the intricate cellular systems in place to control the powerful signaling actions of this compound.

Phosphorylation

Phosphorylation is a key reversible modification that dynamically regulates NOS activity. The endothelial NOS (eNOS) isoform, in particular, is well-studied in this regard. Specific kinases phosphorylate eNOS at multiple serine and threonine residues, leading to either activation or inhibition of the enzyme.

Key phosphorylation sites in human eNOS include Serine-1177 (Ser1179 in bovine eNOS) and Threonine-495 (Thr497 in bovine eNOS). nih.govnih.gov Phosphorylation of Ser-1177, often mediated by the kinase Akt (also known as Protein Kinase B), is generally associated with increased enzyme activity. nih.govbiosyn.com This modification can enhance the flow of electrons within the enzyme, boosting this compound production. nih.gov Conversely, phosphorylation at Thr-495 by protein kinase C (PKC) is typically inhibitory. nih.govphysiology.org This phosphorylation can decrease the enzyme's sensitivity to calcium and reduce its activity by promoting its association with the inhibitory protein caveolin. nih.govbiosyn.com In resting endothelial cells, Ser-1177 is often not phosphorylated, and its phosphorylation is induced by various stimuli. nih.gov

Under certain conditions, such as the depletion of the essential cofactor tetrahydrobiopterin (BH4), eNOS can become "uncoupled," producing superoxide radicals instead of this compound. nih.govbiosyn.com Research has shown that phosphorylation at Ser-1177 can increase the rate of superoxide generation from uncoupled eNOS and makes this process largely independent of calcium concentration. nih.govbiosyn.com In contrast, Thr-495 phosphorylation does not directly affect the maximum rate of superoxide generation but influences the enzyme's interaction with regulatory proteins like calmodulin and caveolin. nih.gov

Phosphorylation Site (Human eNOS)KinaseEffect on NOS ActivityReference
Serine-1177Akt/Protein Kinase BActivation; Increases NO synthesis and superoxide generation from uncoupled enzyme nih.govnih.gov
Threonine-495Protein Kinase C (PKC)Inhibition; Decreases sensitivity to calcium, promotes caveolin binding nih.govnih.govphysiology.org
Serine-114-Potential for post-translational regulation nih.gov
Serine-615 (Ser-617 in bovine)StimulatoryStimulatory nih.govaugusta.edu
Serine-633 (Ser-635 in bovine)StimulatoryStimulatory nih.govaugusta.edu
S-Glutathionylation

S-glutathionylation is a reversible redox-sensitive modification where glutathione (B108866) forms a mixed disulfide bond with a cysteine residue on a protein. nih.gov This process is a critical regulatory mechanism for eNOS, particularly under conditions of oxidative stress. nih.gov S-glutathionylation of eNOS can cause the enzyme to switch from producing this compound to generating superoxide, a phenomenon known as uncoupling. nih.govnih.gov

This modification occurs at two highly conserved cysteine residues located at the interface of the FMN- and FAD-binding domains of the eNOS reductase domain: Cys689 and Cys908. nih.govmdpi.com The addition of the bulky, negatively charged glutathione molecule is thought to alter the protein's conformation, leading to an electron leak from the reductase domain to molecular oxygen, thereby generating superoxide. nih.gov This process is reversible; the restoration of a reducing cellular environment can reverse the S-glutathionylation and restore normal eNOS function. nih.govnih.gov This reversibility suggests that S-glutathionylation may serve as a protective mechanism, preventing irreversible oxidative damage to the enzyme's critical thiol groups during periods of oxidative stress. nih.govmdpi.com

Acetylation

Acetylation, the addition of an acetyl group, is another post-translational modification that regulates NOS function. Research has shown that neuronal NOS (nNOS) can be acetylated on multiple lysine (B10760008) residues by the enzyme calreticulin (B1178941) transacetylase. nih.gov Mass spectrometry analysis has identified several acetylated lysine residues distributed across various domains of nNOS, including the PDZ, oxygenase, FMN binding, and NADPH-binding domains. nih.gov This modification is implicated in the activation of NOS. nih.gov

Endothelial NOS (eNOS) is also subject to regulation by lysine acetylation. Low-dose aspirin (B1665792) has been shown to stimulate eNOS activity by inducing its acetylation, which in turn promotes the binding of eNOS to its essential cofactor, calmodulin. ahajournals.org This effect can be reversed by histone deacetylases (HDACs), specifically HDAC3, which can deacetylate eNOS and thus antagonize the aspirin-stimulated production of this compound. ahajournals.org Furthermore, HDAC1 has been shown to regulate this compound production by directly deacetylating NOS3 (eNOS). ahajournals.org Initial studies have confirmed that eNOS is basally acetylated in endothelial cells, and treatment with HDAC inhibitors increases this acetylation. ahajournals.org

Acylation

Acylation, the attachment of fatty acids to proteins, is crucial for the subcellular localization and function of eNOS. This isoform undergoes two types of acylation: N-terminal myristoylation and reversible cysteine palmitoylation. elsevierpure.comrupress.org N-myristoylation occurs co-translationally, while palmitoylation is a post-translational modification. rupress.org

These lipid modifications are essential for targeting eNOS to specific membrane microdomains within the cell, particularly the Golgi apparatus and plasmalemmal caveolae. elsevierpure.comrupress.orgnih.gov Caveolae are specialized invaginations of the plasma membrane that are rich in signaling molecules. elsevierpure.com The localization of eNOS to caveolae is critical for its proper activation and for the efficient release of this compound to the extracellular space. nih.govresearchgate.net Studies using eNOS mutants have demonstrated that both myristoylation and palmitoylation are required for this specific targeting. elsevierpure.comnih.gov Mutation of the sites for either acylation results in the mislocalization of the enzyme to the cytosol, which impairs its ability to produce this compound in response to stimuli. rupress.org The reversible nature of palmitoylation may also serve as a feedback mechanism for regulating this compound signaling. elsevierpure.com

Transcriptional and Translational Regulation of this compound Synthase Expression

The expression of the gene for endothelial this compound synthase (eNOS) is subject to significant regulation at both the transcriptional and post-transcriptional levels. physiology.orgnih.gov This regulation allows cells to modulate the amount of eNOS protein in response to a wide array of physiological and pathophysiological stimuli. physiology.org

Transcriptional Regulation: The rate of eNOS gene transcription can be altered by various factors. Stimuli that have been shown to increase eNOS gene transcription and subsequent mRNA levels in cultured endothelial cells include:

Shear stress nih.gov

Hydrogen peroxide physiology.orgnih.gov

Transforming growth factor-β1 nih.gov

HMG-CoA reductase inhibitors (statins) nih.gov

Conversely, factors that can decrease eNOS transcription include tumor necrosis factor-α (TNF-α) and hypoxia. physiology.orgnih.govphysiology.org

Post-Transcriptional Regulation: Beyond the rate of transcription, the stability of the eNOS mRNA molecule itself is a critical control point. physiology.orgnih.gov The half-life of eNOS mRNA can be significantly altered, leading to changes in the steady-state levels of the message available for translation into protein. For instance, hydrogen peroxide not only increases eNOS gene transcription but also increases the half-life of the eNOS mRNA. nih.gov The state of cell growth also affects mRNA stability; the half-life of eNOS mRNA is significantly greater in proliferating endothelial cells compared to confluent, non-proliferating cells. ahajournals.org This regulation appears to be mediated by the interaction of cytosolic proteins with the 3'-untranslated region (UTR) of the eNOS mRNA. ahajournals.org

Subcellular Localization of this compound Synthase Isoforms

The biological effects of this compound are highly dependent on where it is produced. nih.govbohrium.com The three major NOS isoforms—neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3)—exhibit distinct cell-specific expression patterns and are targeted to specific subcellular compartments, which is a key determinant of their function. nih.gov

Neuronal NOS (nNOS): As its name suggests, nNOS is constitutively expressed in specific neurons. nih.gov Within cells, it can exist in both soluble and particulate forms. nih.gov In the heart, nNOS is found predominantly at the sarcoplasmic reticulum, where it associates with the ryanodine (B192298) receptor (RyR2), and to a lesser extent at the cell's outer membrane (sarcolemma). nih.gov The N-terminal PDZ domain of nNOS allows it to interact with various proteins, anchoring it to specific subcellular locations and influencing its activity. nih.govnih.gov

Inducible NOS (iNOS): iNOS expression is not typically constitutive but is induced in cells like macrophages in response to immunological stimuli. nih.gov When expressed, it can be found in the cytoplasm but can also translocate to the nucleus under certain pathological conditions. nih.gov

Endothelial NOS (eNOS): eNOS is primarily expressed in endothelial cells that line blood vessels. nih.gov As discussed under acylation, post-translational modifications, specifically N-myristoylation and palmitoylation, are critical for its localization. nih.gov These modifications tether eNOS to the membranes of the Golgi complex and, most notably, to plasmalemmal caveolae. rupress.orgnih.gov This specific targeting to caveolae, where signaling receptors and calcium channels are concentrated, is vital for its regulation and function. elsevierpure.com

NOS IsoformPrimary Cell TypesPrimary Subcellular LocalizationReference
nNOS (NOS1)Neurons, Skeletal Muscle, Cardiac MyocytesSarcoplasmic Reticulum, Sarcolemma, Cytosol nih.govnih.gov
iNOS (NOS2)Macrophages, Kupffer cells (upon induction)Cytoplasm (can translocate to nucleus) nih.govnih.gov
eNOS (NOS3)Endothelial Cells, Cardiac Myocytes, PlateletsPlasmalemmal Caveolae, Golgi Apparatus nih.govelsevierpure.comrupress.orgnih.gov
Dimerization and Conformational Dynamics of this compound Synthases

For this compound synthase to be catalytically active, it must form a functional homodimer, where two identical NOS monomers associate. nih.govnih.gov This dimerization occurs at the N-terminal oxygenase domains. nih.gov The formation of this dimer is an absolute requirement for catalysis because it enables the intricate process of electron transfer. Electrons from NADPH are shuttled from the reductase domain of one monomer to the oxygenase domain of the other monomer, where the active site containing a heme cofactor is located. nih.gov Heme is essential for this interdomain electron transfer and for the dimerization process itself. nih.gov

The enzyme is not a static structure; it undergoes significant conformational changes that are critical for its regulation. nih.gov The binding of the calcium-sensing protein calmodulin (CaM) is a key event that triggers conformational shifts. nih.gov In nNOS and eNOS, an increase in intracellular calcium prompts CaM to bind to a specific linker region between the oxygenase and reductase domains. nih.gov This binding event displaces an autoinhibitory loop, "opening" the enzyme to facilitate the flow of electrons from the reductase to the oxygenase domain and thereby activating this compound synthesis. nih.gov Techniques such as single-molecule fluorescence have been used to study these conformational dynamics in real-time, revealing that the enzyme exists in different conformational states with varying degrees of activity. nih.gov

Non-Enzymatic this compound Generation Pathways

Beyond the well-established enzymatic synthesis by this compound synthases (NOS), this compound (NO) can also be generated through several non-enzymatic routes. These pathways are particularly significant under specific physiological and pathological conditions, such as hypoxia and acidosis.

Nitrate-Nitrite-Nitric Oxide Reduction Pathway

A significant non-enzymatic pathway for NO production involves the sequential reduction of nitrate (B79036) (NO₃⁻) to nitrite (B80452) (NO₂⁻) and then to this compound. researchgate.netmdpi.com This pathway serves as a crucial alternative to the classical L-arginine-NO synthase system, especially in environments with low oxygen availability. nih.govnih.gov

Initially, dietary nitrate is absorbed and circulates in the bloodstream. A portion of this circulating nitrate is actively taken up by the salivary glands and secreted into the oral cavity. frontiersin.org Here, commensal bacteria on the tongue reduce nitrate to nitrite. tandfonline.com This nitrite, upon being swallowed, enters the acidic environment of the stomach, where it is protonated to form nitrous acid (HNO₂). frontiersin.org Nitrous acid can then decompose to generate this compound and other nitrogen oxides. frontiersin.org

Furthermore, nitrite can be reduced to NO in various tissues and cellular compartments. researchgate.net This reduction is catalyzed by a number of mammalian nitrite reductases and is significantly enhanced under hypoxic and acidic conditions. nih.govnih.gov Consequently, nitrate and nitrite are now considered to be functional reservoirs for NO, which can be released when and where it is most needed. mdpi.comnih.gov This pathway is not blocked by NOS inhibitors and can become the predominant source of NO during conditions like ischemia. bohrium.comjohnshopkins.edu

Other Non-Enzymatic Routes for this compound Production

Research has identified other non-enzymatic mechanisms for NO generation. One such novel pathway involves the reaction of hydrogen peroxide (H₂O₂) with either D- or L-arginine to synthesize NO. nih.gov This reaction has been confirmed by measuring the oxidative metabolites of NO (nitrate and nitrite) and by detecting chemiluminescence derived from NO. nih.gov

Another non-enzymatic source of NO can be the very compounds designed to inhibit its enzymatic production. Guanidino-substituted L-arginine analogs, commonly used as competitive NOS inhibitors, have been shown to produce NO non-enzymatically in the presence of substances like NADPH, glutathione, L-cysteine, dithiothreitol, and ascorbate. nih.gov This can lead to the production of micromolar concentrations of NO, which could potentially counteract the intended inhibitory effects. nih.gov Additionally, under conditions of low pH or in highly reducing environments, nitrite can be non-enzymatically reduced to NO. researchgate.net

Compartmentalized this compound Production

This compound production is not uniformly distributed throughout the cell but is also localized within specific organelles. This compartmentalization allows for precise spatial and temporal control of NO signaling.

Mitochondrial this compound Production

Mitochondria, the primary sites of cellular respiration, are also significant producers of this compound. nih.gov They can generate NO through two distinct pathways. nih.gov

The first is an oxidative pathway that utilizes L-arginine as a substrate to produce NO and citrulline, a reaction catalyzed by a mitochondrial this compound synthase (mtNOS). nih.govfrontiersin.org The presence of a NOS within mitochondria suggests a role for NO in the physiological regulation of energy metabolism. nih.gov

The second is a reductive pathway where nitrite is used as a substrate to generate NO, particularly under low oxygen (anoxic) conditions. nih.gov This nitrite-dependent NO production is associated with the mitochondrial membrane fraction, specifically at the terminal cytochrome c oxidase of the electron transport chain. nih.gov Excessive NO production within mitochondria, however, can lead to the formation of reactive nitrogen species like peroxynitrite, which can damage mitochondrial components and impair function. frontiersin.orgoup.com

Mitochondrial this compound Production Pathways
PathwaySubstrateKey Enzyme/ComplexCondition
OxidativeL-arginineMitochondrial this compound Synthase (mtNOS)Normoxia
ReductiveNitriteCytochrome c oxidaseHypoxia/Anoxia

Peroxisomal this compound Production

Peroxisomes, organelles with a highly active oxidative metabolism, are another key site of cellular NO production. nih.gov The generation of NO within plant peroxisomes has been demonstrated through various biochemical and cellular methods. nih.gov In hepatocytes, inducible this compound synthase (iNOS) has been found to be distributed in both the cytosol and peroxisomes. pnas.org

The primary mechanism for NO production in peroxisomes appears to be an L-arginine-dependent NOS-like activity. nih.gov This activity generates NO, which can then react with superoxide radicals (O₂·⁻), also produced within the peroxisome, to form peroxynitrite (ONOO⁻). nih.gov NO and its derivatives can modulate the function of peroxisomal antioxidant enzymes through post-translational modifications like S-nitrosation and tyrosine nitration. nih.govnih.gov S-nitrosoglutathione (GSNO) is also considered a source of NO within peroxisomes. frontiersin.org

Chloroplast this compound Production

In plant cells, chloroplasts are a significant source of this compound. nih.gov NO generation in chloroplasts has been confirmed using techniques such as electron paramagnetic resonance spin-trapping. nih.gov Similar to mitochondria, chloroplasts can produce NO from both nitrite and L-arginine.

Studies with soybean chloroplasts have shown a notable rate of NO production from nitrite. nih.govoup.com This process is linked to the photosynthetic electron flow. nih.govoup.com Additionally, chloroplasts exhibit an L-arginine-dependent NO production that is inhibitable by NOS inhibitors. nih.govoup.com This suggests the presence of a NOS-like protein or system within the chloroplasts. nih.govresearchgate.net The generated NO within chloroplasts can influence various processes, including chlorophyll (B73375) biosynthesis and differentiation. nih.govresearchgate.net

This compound Production Rates in Soybean Chloroplasts
SubstrateConcentrationNO Production Rate (nmol min⁻¹ mg⁻¹ protein)
NaNO₂1 mM3.2 ± 0.2
L-arginine1 mM0.76 ± 0.04

Nitric Oxide Signaling Mechanisms

Cyclic Guanosine (B1672433) Monophosphate (cGMP)-Dependent Nitric Oxide Signaling

The most well-characterized signaling pathway for this compound involves the activation of soluble guanylyl cyclase (sGC) and the subsequent production of the second messenger, cGMP. ahajournals.orgnih.gov This pathway is fundamental to many of NO's physiological effects, including the regulation of vascular tone. cusabio.com

Soluble guanylyl cyclase is a heterodimeric heme-containing enzyme that serves as the primary receptor for this compound. nih.gov The sGC enzyme is composed of two homologous subunits, α and β. The heme moiety, which is essential for NO sensing, is located in the N-terminal domain of the β subunit and is coordinated to a specific histidine residue. nih.gov

The activation of sGC by this compound is a multi-step process. nih.gov Initially, NO binds to the ferrous heme cofactor of sGC. nih.gov This binding event leads to the formation of a five-coordinate Fe-NO complex, which involves the cleavage of the bond between the iron and the proximal histidine. nih.govpnas.org This conformational change in the heme domain triggers a significant increase in the catalytic activity of the enzyme, leading to a several hundred-fold increase in the synthesis of cGMP from guanosine triphosphate (GTP). pnas.orgacs.org

The increase in intracellular cGMP concentration initiates a signaling cascade by activating various downstream effector molecules. researchgate.netnih.gov The primary targets of cGMP include cGMP-dependent protein kinases (PKGs), cGMP-gated cation channels, and cGMP-regulated phosphodiesterases (PDEs). nih.gov

The activation of PKG is a major route through which cGMP exerts its effects. nih.gov PKG is a serine/threonine kinase that phosphorylates a multitude of cellular proteins, thereby altering their activity, subcellular localization, or regulatory properties. nih.gov For instance, in vascular smooth muscle cells, PKG activation leads to the phosphorylation of proteins that regulate intracellular calcium levels and the contractile machinery, ultimately resulting in vasodilation. ahajournals.orgnih.gov Specifically, PKG can promote the opening of calcium-gated potassium channels, leading to hyperpolarization and relaxation. nih.gov It also activates myosin light chain phosphatase, which dephosphorylates the myosin light chain, causing smooth muscle relaxation. ahajournals.orgcusabio.com

Beyond its role in vasodilation, cGMP signaling is involved in a wide range of cellular functions, including the inhibition of platelet aggregation, cell growth and differentiation, and neurotransmission. researchgate.netresearchgate.net The regulation of gene expression is another important downstream effect of cGMP, which can occur through the modulation of transcription factors and other signaling pathways like the mitogen-activated protein kinase (MAPK) pathways. researchgate.net

Key MoleculeFunction in cGMP-Dependent NO SignalingPrimary Cellular Effect
This compound (NO)Activator of soluble guanylyl cyclaseInitiates the signaling cascade
Soluble Guanylyl Cyclase (sGC)Enzyme that synthesizes cGMP from GTP upon NO bindingAmplifies the initial signal
Cyclic Guanosine Monophosphate (cGMP)Second messenger that activates downstream effectorsMediates diverse cellular responses
Protein Kinase G (PKG)Primary effector of cGMP; phosphorylates target proteinsRegulates smooth muscle relaxation, platelet aggregation, etc.
Key Molecules in cGMP-Dependent this compound Signaling

Fundamental Physiological Roles of Nitric Oxide at the Cellular and Molecular Level

Cellular Homeostasis and Adaptation

The adaptive responses orchestrated by NO are diverse and tissue-specific. nih.govdartmouth.edu For instance, NO can modulate cellular calcium flux, which in turn can influence NOS activity, creating a feedback loop. nih.gov Furthermore, NO's interaction with superoxide (B77818) can form peroxynitrite, a reactive nitrogen species that can oxidize tetrahydrobiopterin (B1682763), a critical cofactor for NOS. The loss of this cofactor inhibits further NO production, acting as a potent feedback inhibition mechanism. nih.gov This intricate regulation allows cells to adapt to changing conditions and maintain stability.

Recent research highlights that NO can regulate the protein EZH2 through a process called S-nitrosylation in endothelial cells, which are the cells lining blood vessels. expresspharma.in This modification helps to control gene expression and maintain the stability of the vascular system. expresspharma.in By understanding these mechanisms, it may be possible to develop future therapies to promote better vascular health. expresspharma.in

Regulation of Cellular Metabolism

Nitric oxide is a significant modulator of cellular metabolism, capable of interacting with a wide range of proteins, including many enzymes and transport proteins that are fundamental to energy production and utilization. nih.govnih.gov Its influence extends across major metabolic pathways, including glycolysis, fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. nih.govnih.gov The effects of NO on metabolism are often concentration-dependent, with low to moderate concentrations generally upregulating glucose and fatty acid oxidation, while higher concentrations can shift the cell towards a more glycolytic phenotype. nih.govnih.gov

This metabolic regulation is often achieved through post-translational modifications of key enzymes, most notably S-nitrosylation, which is the addition of a nitrosyl group to a cysteine thiol on a protein. frontiersin.orgnih.gov This modification can alter a protein's function, stability, and interactions with other molecules. nih.gov Mass spectrometry studies have identified thousands of S-nitrosylated proteins in various tissues, including numerous enzymes involved in central metabolic pathways, underscoring the widespread regulatory role of this modification. nih.govnih.govresearchgate.net

Modulation of Glycolysis

This compound has a complex and often dual role in the regulation of glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749). nih.govoncotarget.com The effect of NO on glycolysis is context-dependent, varying with cell type and NO concentration. nih.govnih.gov Low, physiological concentrations of NO (typically ≤ 100 nM) have been shown to promote glycolysis. nih.govoncotarget.com This stimulation can occur through several mechanisms. For example, in astrocytes, NO-induced inhibition of mitochondrial respiration leads to the activation of AMP-activated protein kinase (AMPK), which in turn increases the levels of fructose-2,6-bisphosphate, a potent activator of the key glycolytic enzyme phosphofructokinase-1 (PFK-1). nih.govresearchgate.net In some cancer cells, low levels of NO promote glycolysis to support ATP production, oxidative defense, and cell proliferation. nih.govoncotarget.com This can be mediated by inducing the nuclear translocation of pyruvate kinase M2 (PKM2), another critical glycolytic enzyme. nih.govoncotarget.com

Conversely, high concentrations of NO (typically ≥ 500 nM) can inhibit glycolysis. nih.govoncotarget.com This inhibitory effect can be a consequence of mitochondrial damage and the attenuation of glycolytic enzyme activity. nih.gov For instance, high NO levels can lead to the S-nitrosylation and inhibition of pyruvate kinase M2, which redirects glucose metabolism towards the pentose (B10789219) phosphate (B84403) pathway. frontiersin.org

The table below summarizes the concentration-dependent effects of this compound on glycolysis in ovarian cancer cells.

This compound ConcentrationEffect on GlycolysisCellular Outcome
Low (≤ 100 nM)PromotesATP production, oxidative defense, cell proliferation nih.govoncotarget.com
High (≥ 500 nM)InhibitsAttenuated glycolytic enzyme activity, potential for cytotoxicity nih.gov

Regulation of Fatty Acid Metabolism

This compound also plays a significant role in the regulation of fatty acid metabolism, particularly the process of β-oxidation in mitochondria, where fatty acids are broken down to produce energy. nih.govnih.gov A key mechanism for this regulation is the S-nitrosylation of enzymes involved in this pathway. nih.gov Research has shown that very-long-chain acyl-CoA dehydrogenase (VLCAD), an enzyme involved in the initial step of β-oxidation, is a target of S-nitrosylation. nih.govnih.gov

Specifically, the S-nitrosylation of VLCAD at a particular cysteine residue (Cys238) has been found to enhance its catalytic efficiency. nih.govnih.gov This modification, which is dependent on NO derived from endothelial this compound synthase (eNOS), leads to conformational changes in the enzyme that improve its activity. nih.gov This suggests that NO can promote the efficient utilization of fatty acids for energy production. nih.gov

Furthermore, nitrated fatty acids, such as nitrolinoleic acid, which are formed from the reaction of NO with fatty acids, are emerging as a class of signaling molecules themselves. pnas.orgpnas.org These molecules can induce the expression of protective enzymes like heme oxygenase-1, indicating another layer of interaction between this compound signaling and lipid metabolism. pnas.orgpnas.org

Influence on the Tricarboxylic Acid (TCA) Cycle

The tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, is a central hub of cellular metabolism, oxidizing acetyl-CoA derived from carbohydrates, fats, and proteins to produce energy in the form of ATP and reducing equivalents (NADH and FADH2). This compound exerts a significant influence on the TCA cycle, primarily through the modulation of key enzymes. nih.govnih.gov

One of the primary targets of NO within the TCA cycle is aconitase, an enzyme that catalyzes the isomerization of citrate (B86180) to isocitrate. nih.gov NO and its derivatives can inhibit aconitase activity in a dose-dependent manner. nih.gov This inhibition can reduce the flux of glucose-derived carbon through the TCA cycle. nih.gov At high levels of NO, the reduction in aconitase activity can be complete, leading to an accumulation of citrate. nih.gov This citrate accumulation can, in turn, inhibit other ATP-producing pathways. nih.govnih.gov

In inflammatory macrophages, NO derived from iNOS has been shown to modulate the levels of key TCA cycle metabolites, including citrate and succinate. ox.ac.uknih.govsurrey.ac.uk This regulation of the TCA cycle is a critical part of the metabolic remodeling that underpins the pro-inflammatory phenotype of these cells. ox.ac.uknih.govsurrey.ac.uk Furthermore, the activation of mitochondrial this compound synthase (mtNOS) by calcium can lead to the modulation of TCA cycle activity through NO's effect on respiratory rates, which influences the NADH/NAD+ and ATP/ADP ratios. nih.gov

The table below summarizes the effects of this compound on key aspects of the TCA cycle.

TCA Cycle ComponentEffect of this compoundConsequence
AconitaseInhibition nih.govReduced flux of glucose-derived carbon, citrate accumulation nih.govnih.gov
Citrate LevelsIncreased (at high NO concentrations) nih.govox.ac.uknih.govsurrey.ac.ukInhibition of other ATP-producing pathways nih.govnih.gov
Succinate LevelsModulated in inflammatory macrophages ox.ac.uknih.govsurrey.ac.ukContributes to pro-inflammatory phenotype ox.ac.uknih.govsurrey.ac.uk

Impact on Oxidative Phosphorylation and Mitochondrial Respiration

This compound is a potent regulator of oxidative phosphorylation and mitochondrial respiration, the primary process by which cells generate ATP. imrpress.comnih.gov Its effects are complex, with both inhibitory and potentially efficiency-enhancing roles. imrpress.comnih.gov The most well-characterized effect of NO is the inhibition of cytochrome c oxidase (Complex IV), the terminal enzyme of the electron transport chain. frontiersin.orgimrpress.com At low, nanomolar concentrations, NO reversibly inhibits Complex IV by competing with oxygen for its binding site. nih.govfrontiersin.orgimrpress.comnih.gov This inhibition can decrease the rate of oxygen consumption. nih.govphysiology.org

At higher concentrations, NO and its derivatives like peroxynitrite can cause more persistent, irreversible inhibition of multiple sites within the electron transport chain, including Complex I. imrpress.comnih.govresearchgate.net This can lead to a more significant reduction in mitochondrial respiration and ATP production. imrpress.com However, some studies suggest that under certain conditions, low concentrations of NO can actually increase the efficiency of oxidative phosphorylation. nih.gov This may occur by reducing "slipping" in the proton pumps of the respiratory chain, leading to a better coupling of oxygen consumption to ATP synthesis. nih.gov

Cell Fate Regulation

This compound plays a dual and often contradictory role in the regulation of cell fate, capable of promoting either cell survival and proliferation or inducing cell death through apoptosis or necrosis. diff.orgnih.govimrpress.com The ultimate outcome of NO signaling on cell fate is highly dependent on its concentration, the cellular context, cell type, and the local redox environment. diff.orgnih.gov

At low concentrations, NO often exhibits anti-apoptotic effects. pharmaceuticalintelligence.com It can protect cells from death induced by various stressors. pharmaceuticalintelligence.com This protective role can be mediated through several mechanisms, including the S-nitrosylation and inhibition of caspases, the key enzymes that execute apoptosis. elsevierpure.com Furthermore, NO can induce the expression of cytoprotective proteins like heme oxygenase-1 and heat shock proteins. diff.org In the context of stem cells, low levels of NO have been reported to help maintain pluripotency and support cell survival. mdpi.comnih.gov

Conversely, high concentrations of NO are often pro-apoptotic. diff.orgimrpress.com This cytotoxic effect can be mediated through the generation of reactive nitrogen species like peroxynitrite, which can cause oxidative stress, damage DNA, and deplete cellular energy stores. diff.orgimrpress.com NO-induced DNA damage can lead to the accumulation of the tumor suppressor protein p53, which can in turn trigger apoptosis. diff.org High levels of NO can also induce differentiation in stem cells. nih.govmdpi.comnih.gov

Furthermore, NO can regulate autophagy, a cellular process of self-digestion that can either promote survival or contribute to cell death. nih.govnih.gov In some cancer cells, NO has been shown to inhibit autophagy, thereby promoting apoptosis. nih.govnih.gov This is achieved by disrupting the interaction between key autophagy-related proteins. nih.govnih.gov The intricate interplay between NO, apoptosis, and autophagy highlights the complexity of its role in determining cell fate. elsevierpure.com

The table below summarizes the dual role of this compound in cell fate regulation.

This compound ConcentrationEffect on Cell FateUnderlying Mechanisms
LowPromotes survival, anti-apoptotic diff.orgpharmaceuticalintelligence.comS-nitrosylation and inhibition of caspases, induction of cytoprotective proteins diff.orgelsevierpure.com
HighPromotes apoptosis/necrosis, pro-apoptotic diff.orgimrpress.comDNA damage, p53 accumulation, oxidative stress, energy depletion diff.orgimrpress.com

Modulation of Cell Proliferation and Survival

This compound exhibits a complex, often dichotomous, role in the regulation of cell proliferation and survival, with its effects being highly dependent on its concentration, the specific cell type, and the cellular redox environment. frontiersin.orgnih.gov This dual functionality underscores its importance as a precise modulator of cell fate.

At low physiological concentrations, NO generally promotes cell proliferation and exerts anti-apoptotic effects. nih.gov For instance, in human hematopoietic stem and progenitor cells (HSPCs), low concentrations of the NO donor diethylenetriamine/nitric oxide adduct (DETA/NO) were found to mediate a pro-proliferative response. nih.govphypha.ir This pro-survival role is often linked to the activation of specific signaling pathways that prevent programmed cell death. In some cell types, NO can inhibit the activity of caspases, the key effector proteases in apoptosis. frontiersin.orgnih.gov This can occur through mechanisms such as preventing the release of pro-apoptotic factors from mitochondria and maintaining levels of anti-apoptotic proteins like Bcl-2. nih.gov

Conversely, high concentrations of NO typically inhibit cell proliferation and promote apoptosis. frontiersin.orgnih.gov Elevated levels of NO can lead to cell cycle arrest, often at the G1 stage, and induce programmed cell death. researchgate.net This pro-apoptotic effect can be mediated through the formation of toxic reactive nitrogen species like peroxynitrite, which can cause DNA damage and activate cell death pathways. frontiersin.org In studies on mouse embryonic stem cells, high concentrations of NO were shown to induce apoptosis in cells not committed to a cardiac differentiation pathway. researchgate.net Furthermore, high NO levels can activate the intrinsic apoptotic pathway, involving the activation of proteins like BAX and BAK and the subsequent release of cytochrome c from mitochondria. nih.gov This concentration-dependent modulation allows NO to act as a fine-tuning switch between cell survival and death.

Table 1: Concentration-Dependent Effects of this compound on Cell Proliferation and Survival
NO ConcentrationGeneral EffectCellular ResponseExample Cell TypesKey Molecular Mechanisms
Low (e.g., 5-200 µM)Pro-proliferative / Anti-apoptoticFavors cell proliferation and survival. nih.govmdpi.comHematopoietic stem cells, Head and neck squamous cell carcinoma (HNSCC) cells. nih.govmdpi.comInhibition of caspases, maintenance of Bcl-2 levels, activation of pro-survival signaling. nih.gov
High (e.g., >200 µM)Anti-proliferative / Pro-apoptoticInduces cell cycle arrest, senescence, or apoptosis. nih.govmdpi.comBone marrow mesenchymal stem cells, Mouse embryonic stem cells, HNSCC cells. researchgate.netresearchgate.netmdpi.comFormation of peroxynitrite, DNA damage, activation of BAX/BAK, release of cytochrome c, upregulation of p53. frontiersin.orgresearchgate.netnih.gov

Influence on Cellular Differentiation

This compound is a significant regulator of cellular differentiation, guiding the development of stem cells into various specialized lineages. nih.gov This process is also highly dependent on the concentration of NO, with distinct levels triggering different developmental programs. The this compound-cyclic GMP (NO-cGMP) signaling pathway is a key mediator in many of these differentiation events. nih.govnih.gov

Elevated concentrations of NO have been shown to induce differentiation in several stem cell types. nih.govphypha.ir For example, high levels of NO promote the differentiation of mouse embryonic stem cells (mESCs) towards a cardiac phenotype. researchgate.net This is supported by findings that NO donors increase the expression of cardiac-specific genes like Nkx2.5 and myosin light chain (MLC2) in both mouse and human embryonic stem cells. sigmaaldrich.com The mechanism often involves the downregulation of pluripotency factors, which are proteins that maintain the undifferentiated state of stem cells. nih.gov

In the context of hematopoietic stem and progenitor cells (HSPCs), higher concentrations of NO slow proliferation and promote differentiation, particularly towards the myeloid lineage at the expense of lymphoid progenitors. nih.govphypha.ir This guidance is crucial for the proper development and maintenance of the blood system. The use of NO donors in in vitro cultures has become a tool to direct stem cells toward specific lineages of clinical interest. phypha.ir Studies have demonstrated that the combination of NO donors with activators of soluble guanylyl cyclase (sGC), the primary receptor for NO, can robustly induce the expression of differentiation markers. This highlights the central role of the NO-sGC-cGMP axis in orchestrating cellular differentiation.

Table 2: Role of this compound in Cellular Differentiation
Cell TypeEffect of NOKey FindingsAssociated Signaling Pathway
Embryonic Stem Cells (ESCs)Promotes differentiation into myocardial cells. researchgate.netsigmaaldrich.comNO donors increase the number of beating cardiomyocytes and the expression of cardiac-specific genes (Nkx2.5, MLC2). researchgate.netsigmaaldrich.comcGMP-mediated signaling.
Hematopoietic Stem and Progenitor Cells (HSPCs)Induces differentiation, favoring the myeloid lineage. nih.govphypha.irHigh NO concentrations increase myeloid differentiation while reducing lymphoid progenitors. nih.govphypha.irClassical NO signaling (cGMP/PKG) and non-classical pathways (S-nitrosylation). nih.gov
Periodontal Ligament Stem Cells (PDLSCs)Promotes osteogenic differentiation while reducing adipogenic differentiation. nih.govNO donors enhance markers of bone formation and decrease markers of fat cell formation. nih.govJNK/MAPK signaling pathway. nih.gov

Inter- and Intracellular Communication

This compound functions as a novel and highly effective signaling molecule for both communication within a single cell (intracellular) and between adjacent cells (intercellular or transcellular). frontiersin.orgnih.gov Its unique properties as a small, lipophilic, and gaseous free radical allow it to readily diffuse across cell membranes without the need for a specific transporter. frontiersin.org This enables NO produced in one cell to travel to nearby target cells to elicit a response, a key feature of its role as a paracrine signaling molecule. nih.gov

The primary and most well-characterized mechanism of NO signaling is the cGMP-dependent pathway. phypha.ir After diffusing into a target cell, NO binds to the heme group of the enzyme soluble guanylyl cyclase (sGC). nih.gov This binding activates sGC, which then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). phypha.irnih.gov The resulting increase in intracellular cGMP concentration activates downstream effectors such as cGMP-dependent protein kinases (PKG), which in turn phosphorylate various target proteins to mediate physiological effects. nih.gov The localized nature of this signaling is ensured by the short half-life of NO, which limits its diffusion distance. nih.gov

In addition to the canonical cGMP-dependent pathway, NO also mediates its effects through cGMP-independent mechanisms. phypha.irnih.gov These pathways often involve the direct chemical modification of proteins by NO or its reactive nitrogen species derivatives. phypha.ir A principal cGMP-independent mechanism is S-nitrosylation, the covalent attachment of an NO group to a cysteine thiol on a target protein. sigmaaldrich.com This post-translational modification can alter the protein's structure, function, catalytic activity, or interactions with other molecules, thereby propagating a signal. frontiersin.org Other cGMP-independent actions include tyrosine nitration and interactions with metal complexes within proteins. phypha.ir These dual signaling capabilities, both dependent and independent of cGMP, allow NO to regulate a vast and diverse range of cellular processes.

Table 3: Mechanisms of this compound in Cellular Communication
Signaling PathwayMechanism of ActionKey Effector MoleculesPrimary Cellular Outcomes
cGMP-DependentNO diffuses into the target cell and activates soluble guanylyl cyclase (sGC). nih.gov sGC converts GTP to cGMP. phypha.irSoluble Guanylyl Cyclase (sGC), Cyclic Guanosine Monophosphate (cGMP), Protein Kinase G (PKG). nih.govSmooth muscle relaxation, inhibition of platelet aggregation, regulation of cell growth and differentiation. phypha.ir
cGMP-IndependentDirect chemical modification of target proteins by NO or its derivatives. phypha.irnih.govS-nitrosylation of cysteine thiols, tyrosine nitration. phypha.irsigmaaldrich.comAlteration of protein function and catalytic activity, regulation of ion channels, modulation of cell cycle and inflammation. nih.govnih.gov

Role in Embryonic Development and Organogenesis

This compound is an essential regulator of embryonic development, playing a critical role from the earliest pre-implantation stages through to the complex processes of organogenesis. phypha.ir Proper development requires a finely tuned balance of NO, as both its absence and its excess can lead to severe developmental defects. nih.govresearchgate.net

In early development, murine pre-implantation embryos have been shown to produce NO, and this production is required for their normal growth and differentiation. phypha.ir The inhibition of NO synthesis leads to a halt in development, suggesting its fundamental role in early cell division. phypha.ir Furthermore, NO is a key candidate for mediating embryo implantation, a process that necessitates increased vascular permeability and uterine quiescence at the site of blastocyst attachment. phypha.irnih.gov Studies in rodents show that both endothelial this compound synthase (eNOS) and inducible this compound synthase (iNOS) are significantly upregulated at implantation sites, and inhibiting these enzymes can prevent the establishment of pregnancy. nih.govnih.gov

During organogenesis, the formation of organs and tissues, the expression of NOS isoforms is precisely regulated in both time and space. frontiersin.org Disruption of this endogenous NO balance is teratogenic, meaning it can cause malformations of the embryo or fetus. frontiersin.orgresearchgate.net For example, studies in chick embryos have shown that either an overproduction or inhibition of NO results in morphological defects, particularly in the neural tube and somites, which are linked to altered rates of apoptosis. researchgate.net In knockout mouse models, the targeted disruption of the eNOS gene has been associated with cardiovascular malformations, limb reduction defects, and reduced growth and survival, underscoring the critical role of eNOS-derived NO in proper organ development. frontiersin.org

Table 4: this compound's Role and Impact in Embryonic Development
Developmental StageFunction of this compoundConsequence of DysregulationKey Research Findings
Pre-implantationRegulates embryonic growth and differentiation. phypha.irInhibition of NO arrests development; excess NO is detrimental. nih.govmdpi.comMurine embryos produce NO, and inhibition of NOS halts development from the two-cell to four-cell stage. nih.gov
ImplantationMediates increased vascular permeability and uterine quiescence. phypha.irnih.govInhibition of NO synthesis can lead to implantation failure. nih.goveNOS and iNOS are upregulated at implantation sites; NOS inhibitors block pregnancy establishment in rodents. nih.govsigmaaldrich.com
OrganogenesisRegulates cell proliferation, differentiation, and apoptosis for proper organ formation. frontiersin.orgImbalanced NO levels (either excess or deficiency) are teratogenic, causing morphological defects. frontiersin.orgresearchgate.netDisruption of eNOS in mice leads to cardiovascular and limb defects. frontiersin.org Altered NO levels in chick embryos cause neural tube and somite defects. researchgate.net

Contribution to Stem Cell Biology

This compound is a pivotal signaling molecule in stem cell biology, exhibiting a dual, concentration-dependent role in determining stem cell fate. nih.govphypha.ir It can either maintain the undifferentiated, self-renewing state of stem cells or guide them towards differentiation into specific cell lineages. This delicate balance is fundamental for tissue development, regeneration, and the potential therapeutic application of stem cells.

Regulation of Stem Cell Pluripotency

Low concentrations of this compound are instrumental in preserving the pluripotency and self-renewal capacity of embryonic stem cells (ESCs). nih.govnih.gov Pluripotency is the ability of a stem cell to differentiate into any of the three primary germ layers and is maintained by a core network of transcription factors, including Nanog, Oct4, and Sox2. researchgate.net

Research has demonstrated that low doses of NO donors, such as DETA/NO (2–20 μmol/L), can delay the differentiation of human ESCs. nih.gov This effect is achieved through the induced expression of the key pluripotency genes Nanog, Oct-4, and Sox2. nih.gov By sustaining the levels of these master regulators, NO helps to arrest the loss of self-renewal markers and prevent the spontaneous differentiation of stem cells in culture. nih.gov This pro-survival and pluripotency-maintaining role suggests that NO is a critical component of the stem cell niche, contributing to the conditions necessary to keep stem cells in their undifferentiated state. nih.govphypha.ir

Guidance of Stem Cell Differentiation

In stark contrast to its role at low levels, higher concentrations of this compound act as a potent inducer of stem cell differentiation. nih.govnih.gov This switch in function allows NO to guide pluripotent stem cells toward specific, mature cell types, a process with significant implications for regenerative medicine. phypha.ir

High doses of NO have been successfully used in in-vitro cultures to promote the focused differentiation of ESCs into various lineages. nih.govphypha.ir For instance, elevated concentrations of NO donors promote the differentiation of mouse ESCs by negatively regulating the expression of the pluripotency factors Nanog and Oct-4. nih.govnih.gov This downregulation effectively releases the "brake" on differentiation, allowing the cells to commit to a specific developmental pathway.

This has been particularly well-documented in the differentiation of stem cells into cardiovascular and hematopoietic lineages. High levels of NO can direct ESCs to become cardiomyocytes and endothelial cells. nih.govnih.gov Similarly, in human hematopoietic stem and progenitor cells (HSPCs), elevated NO concentrations were found to slow cell proliferation and induce differentiation, specifically enhancing the development of the myeloid lineage. frontiersin.org

Table 5: Dual Role of this compound in Stem Cell Fate
NO ConcentrationEffect on Stem CellsMolecular MechanismExample Cell TypeOutcome
Low (e.g., 2–20 µM)Maintains Pluripotency and Self-RenewalInduces expression of pluripotency transcription factors Nanog, Oct4, and Sox2. nih.govnih.govHuman and Mouse Embryonic Stem Cells (hESCs, mESCs). nih.govnih.govPreservation of the undifferentiated stem cell state; delayed differentiation. nih.gov
High (e.g., 0.25–1.0 mM)Induces DifferentiationDownregulates the expression of Nanog and Oct-4. nih.govnih.govMouse Embryonic Stem Cells (mESCs), Human Hematopoietic Stem and Progenitor Cells (HSPCs). frontiersin.orgnih.govGuidance toward specific lineages, such as cardiac, vascular, and myeloid cells. frontiersin.orgnih.gov

Hypoxia-like Responses Induced by Low this compound Levels

A deficiency in this compound can lead to cellular responses that mimic a state of hypoxia, or oxygen deprivation. This compound is a critical signaling molecule in the body's response to actual hypoxia, primarily by inducing vasodilation to increase blood flow and oxygen supply to tissues. nih.gov When NO levels are insufficient, this adaptive vasodilation is impaired, preventing the restoration of oxygen supply and creating a condition that resembles a persistent hypoxic state. core.ac.ukmdpi.com

The interaction between oxygen levels and NO is complex; the enzymes that synthesize NO, known as this compound synthases (NOS), require oxygen to function. nih.gov In true hypoxic conditions, the expression and function of endothelial NOS (eNOS) can decrease. mdpi.comnih.gov This reduction in NO bioavailability further exacerbates the issue. mdpi.com Furthermore, certain NO-related molecules, such as S-nitrosothiols, are considered "hypoxia-mimetics," capable of inducing cellular signaling pathways, like the stabilization of hypoxia-inducible factor (HIF), that are typically activated during low-oxygen conditions. nih.gov Therefore, a disruption in NO availability can trick the cell into activating its hypoxic response programs, independent of the actual oxygen concentration.

Specific Cellular and Tissue-Level Functions

This compound's influence extends across diverse biological kingdoms, where it performs a variety of specific and critical functions at the cellular and tissue levels.

Role in Vascular Endothelial Cell Function

This compound is essential for maintaining vascular homeostasis and is produced by endothelial cells, which form a monolayer lining the blood vessels. nih.govbmj.com Synthesized from the amino acid L-arginine by the endothelial this compound synthase (eNOS) enzyme, NO acts as a potent vasodilator. nih.govingentaconnect.com Once produced, this soluble gas diffuses to adjacent vascular smooth muscle cells and activates the enzyme guanylate cyclase. bmj.com This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn causes the smooth muscle to relax, resulting in vasodilation and the regulation of blood pressure. bmj.comannualreviews.org

Beyond controlling vascular tone, NO plays a protective role by preventing the adhesion of platelets to the vessel wall and inhibiting the proliferation of smooth muscle cells, both of which are key events in the development of atherosclerosis. ingentaconnect.comoup.com A diminished production or availability of NO is associated with endothelial dysfunction, a condition implicated in various cardiovascular diseases, including hypertension and atherosclerosis. nih.govingentaconnect.com

Table 1: Key Functions of this compound in Vascular Endothelial Cells

FunctionMechanism of ActionPhysiological Importance
Vasodilation Activates guanylate cyclase in vascular smooth muscle, increasing cGMP levels and causing relaxation. bmj.comRegulation of blood pressure and tissue blood flow. core.ac.ukingentaconnect.com
Anti-platelet Aggregation Increases cGMP in platelets, which decreases their activation and adhesion to the endothelium. ingentaconnect.comPrevents thrombosis and protects the vessel lining. nih.gov
Inhibition of Cell Growth Regulates local cell growth by inhibiting the activity of certain growth factors. nih.govingentaconnect.comPrevents proliferation of vascular smooth muscle cells. oup.com
Anti-inflammatory Effects Reduces the expression of adhesion molecules on the endothelial surface, limiting leukocyte adhesion.Protects the vessel from inflammation-related damage. ingentaconnect.com

This compound in Immune Cell Modulation (e.g., Macrophages, Neutrophils, Dendritic Cells, T Cells)

This compound is a versatile molecule within the immune system, acting as both a defense molecule and a regulator of immune cell function. oup.com Immune cells, including macrophages, neutrophils, dendritic cells, and T cells, can produce and respond to NO. oup.comnih.gov The inducible form of this compound synthase (iNOS) is primarily responsible for the high-output NO production in these cells, typically following activation by inflammatory signals like cytokines. nih.govnih.gov

As a defense molecule, NO is toxic to a wide range of pathogens. oup.com Activated macrophages, for instance, release NO to inhibit the replication of viruses and bacteria. oup.com However, NO also has profound regulatory effects. In macrophages, NO is a hallmark of the pro-inflammatory M1 phenotype. nih.govnih.gov In dendritic cells, NO can inhibit the production of certain cytokines, thereby controlling the nature of the subsequent immune response. nih.gov The effects on T cells are complex; high concentrations of NO can suppress T cell proliferation, while also influencing the differentiation of T helper (Th) cell subsets, such as inhibiting Th17 differentiation. oup.comnih.govmdpi.com

Table 2: Modulation of Immune Cells by this compound

Immune CellRole of this compoundKey Findings
Macrophages Acts as an effector molecule for pathogen killing; promotes a pro-inflammatory M1 phenotype. oup.comnih.goviNOS is a key marker for M1 macrophage activation; NO from the microenvironment can alter macrophage function. nih.govnih.gov
Neutrophils Part of the innate immune response, using NO as an effector molecule to combat pathogens. oup.comAlong with macrophages and NK cells, neutrophils use pattern recognition receptors to recognize pathogens and release NO. oup.com
Dendritic Cells (DCs) Modulates DC maturation and cytokine production, influencing their ability to activate T cells. nih.govNO can inhibit the production of IL-12 in DCs, thereby controlling the development of Th1 immune responses. nih.gov
T Cells Regulates T cell proliferation and differentiation. oup.comHigh NO levels can suppress T cell proliferation; NO can negatively regulate the differentiation of Th17 cells. oup.comnih.gov

Neuronal this compound Functions in Neurotransmission and Synaptic Plasticity

In the nervous system, this compound functions as an unconventional neurotransmitter. annualreviews.org Unlike classical neurotransmitters that are stored in and released from synaptic vesicles, NO is synthesized on demand by neuronal this compound synthase (nNOS) and, being a highly diffusible gas, it can travel freely across cell membranes. annualreviews.orgnih.gov This allows it to act as a retrograde messenger, meaning it can be produced in a postsynaptic neuron and diffuse backward to influence the presynaptic neuron, thereby altering neurotransmitter release. nih.gov

This signaling mechanism is crucial for synaptic plasticity, the process that underlies learning and memory. nih.gov NO is a key player in long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. ucl.ac.uk The synthesis of NO is often triggered by the activation of NMDA receptors in the postsynaptic neuron. nih.govucl.ac.uk The NO then diffuses to the presynaptic terminal where it often activates guanylate cyclase, leading to increased cGMP levels and a subsequent enhancement of neurotransmitter release. nih.govnih.gov

Table 3: Functions of Neuronal this compound

FunctionDescriptionMolecular Pathway
Unconventional Neurotransmitter Synthesized on demand and diffuses across membranes without requiring vesicles or receptors for release. annualreviews.orgnNOS is activated (often by Ca2+/calmodulin) to produce NO from L-arginine. annualreviews.org
Retrograde Signaling Diffuses from its postsynaptic site of production to act on the presynaptic terminal. nih.govModulates the synaptic machinery involved in neurotransmitter release. nih.gov
Synaptic Plasticity (LTP) Plays a critical role in the induction and maintenance of long-term potentiation. ucl.ac.ukOften activates the guanylate cyclase-cGMP pathway in the presynaptic neuron to enhance transmitter release. annualreviews.orgnih.gov
Coordination of Synaptic Function The NO receptor, guanylate cyclase, is found both pre- and post-synaptically. nih.govSuggests a role for NO in coordinating local function at individual synapses during plasticity. nih.govworktribe.com

Role in Plant Physiology (e.g., Stress Responses, Hormonal Signaling)

This compound is a critical signaling molecule in plants, involved in a wide array of physiological processes, including growth, development, and adaptation to environmental stress. frontiersin.orgnih.gov Plants produce NO through various enzymatic and non-enzymatic pathways, and its levels fluctuate depending on the tissue, developmental stage, and environmental conditions. frontiersin.org

NO plays a pivotal role in mediating plant responses to both biotic and abiotic stressors such as drought, salinity, extreme temperatures, and pathogen attack. frontiersin.orgoup.comnih.gov Under stress conditions, NO production often increases, where it acts as a central component of the signaling cascade. mdpi.com It interacts with other key signaling molecules, including reactive oxygen species (ROS) and plant hormones like ethylene (B1197577) and abscisic acid, to modulate gene expression and activate defense mechanisms. frontiersin.orgnih.gov For example, NO can enhance the plant's antioxidant defense system to mitigate oxidative damage caused by stress. mdpi.com It is also involved in developmental processes like seed germination and root development. frontiersin.org

Table 4: this compound's Role in Plant Physiology

ProcessFunction of this compoundExamples of Interaction
Abiotic Stress Response Mediates adaptive responses to stresses like salinity, drought, and cold. frontiersin.orgnih.govmdpi.comInteracts with reactive oxygen species (ROS) and enhances antioxidant enzyme activity. nih.govmdpi.com
Biotic Stress Response Involved in defense signaling against pathogens. oup.comoup.comTriggers changes in gene expression related to plant defense. frontiersin.org
Hormonal Signaling Modulates the action of plant hormones. frontiersin.orgnih.govInteracts with ethylene to counteract the effects of abscisic acid in seed dormancy and germination. frontiersin.org
Growth and Development Participates in processes such as seed germination, root growth, and senescence. frontiersin.orgnih.govNO levels vary among tissues and are linked to different developmental stages. frontiersin.org

This compound in Bacterial Physiology and Nitrogen Cycling

This compound is a central molecule in bacterial metabolism and plays a fundamental role in the global nitrogen cycle. nih.govnih.gov In bacteria, NO can be generated through several pathways, most notably as an intermediate in denitrification—the respiratory reduction of nitrate (B79036) or nitrite (B80452) to gaseous nitrogen compounds like dinitrogen (N₂). nih.govoup.com It is also produced during nitrification, the oxidation of ammonia. nih.gov Enzymes such as nitrite reductases are key to NO production in these processes. nih.gov

Beyond its role as a metabolic intermediate, NO functions as a signaling molecule in bacteria, modulating physiological processes such as biofilm formation and providing protection against oxidative stress. oup.commpg.de Some bacteria possess bacterial this compound synthases (bNOS), which produce NO from arginine, similar to eukaryotes. oup.com This endogenously produced NO can regulate motility and other aspects of bacterial life. oup.com The management of NO levels is critical for bacteria, as it can be toxic, and they have evolved sophisticated systems for NO homeostasis. nih.gov

Table 5: this compound in Bacterial Systems

ProcessRole of this compoundKey Enzymes/Pathways
Nitrogen Cycling A critical intermediate in denitrification and nitrification. nih.govnih.govNitrite Reductases, Hydroxylamine Oxidoreductase. nih.gov
Respiration Serves as an electron acceptor in anaerobic respiration (denitrification). nih.govoup.comThe denitrification pathway reduces nitrite (NO₂⁻) to NO. nih.gov
Physiological Signaling Modulates biofilm formation, motility, and stress responses. oup.commpg.deBacterial this compound Synthases (bNOS) produce NO for signaling. oup.com
Stress Protection Protects against oxidative stress and antimicrobials. oup.combNOS-derived NO is known to confer protection. oup.com

Functions in Insects

This compound (NO) is a highly conserved, membrane-permeable signaling molecule that plays a vast and critical role in the physiology of insects. psu.edunih.gov This gaseous molecule acts as a neurotransmitter, a component of the immune response, and a regulator of development. nih.gov Its production is primarily catalyzed by the enzyme this compound Synthase (NOS), which converts L-arginine to L-citrulline and NO. psu.edu In insects, a single ancestral NOS gene appears to have given rise to the existing isoforms, which show high similarity to vertebrate neuronal NOS (nNOS). psu.edunih.gov

The primary signaling pathway for NO involves its diffusion from a source cell to a target cell, where it binds to the heme moiety of soluble guanylate cyclase (sGC). psu.edunih.gov This activation of sGC leads to the production of the second messenger, cyclic guanosine monophosphate (cGMP). nih.govnih.gov The subsequent increase in intracellular cGMP can then modulate the activity of various downstream targets, including cGMP-dependent protein kinases (PKGs), cyclic nucleotide-gated ion channels, and phosphodiesterases, to elicit a specific physiological response. psu.edunih.gov

Nervous System Function and Development

This compound is a significant modulator of the insect nervous system, where it is implicated in development, synaptic plasticity, and sensory processing. nih.govnih.gov The brain typically exhibits the highest concentration of NOS activity in insects. nih.gov

Neurodevelopment: The NO/cGMP signaling pathway is essential for proper neuronal development in several insect species. In locusts (Locusta migratoria and Schistocerca gregaria), NO signaling influences neuronal migration, axon growth and regeneration, and synaptogenesis. nih.gov In the fruit fly Drosophila melanogaster, NO is crucial for neuronal proliferation, remodeling, and differentiation, particularly in the development of the visual system. nih.govnih.gov Studies show that NO can act as a retrograde messenger at neuromuscular junctions during development. nih.gov

Sensory Processing: NO plays a role in processing sensory information, especially in olfaction and vision. nih.gov In the antennal lobes of moths like Manduca sexta and honeybees (Apis mellifera), NO is involved in olfactory processing and discrimination. nih.govnih.govjneurosci.org The anatomical separation of NOS in sensory neurons and sGC in target neurons supports NO's role as a diffusible intercellular messenger in these circuits. nih.govjneurosci.org

Learning and Memory: Research has firmly established a role for NO in associative learning and memory formation. nih.govnih.gov In the honeybee, the NO/cGMP system is implicated in adaptive mechanisms during chemosensory processing and is specifically involved in the consolidation of long-term memory. nih.govnih.gov

Immune Response

This compound is a key component of the insect innate immune system, acting as both a signaling molecule and a cytotoxic agent against pathogens. nih.govfrontiersin.org

Cellular Immunity: Upon bacterial infection or invasion, NO production is induced in immune cells (hemocytes) and the fat body. nih.govnih.gov In Drosophila, NO is involved in the hemocyte-mediated encapsulation of invaders. frontiersin.org Studies in the beet armyworm, Spodoptera exigua, show that NO mediates cellular immune responses like hemocyte nodulation, a process critical for containing infections. nih.gov This is achieved partly through a cross-talk mechanism where NO activates phospholipase A2, leading to the synthesis of eicosanoids, another class of immune mediators. nih.gov

Humoral Immunity: NO also regulates the humoral immune response, which involves the production of antimicrobial peptides (AMPs) by the fat body. frontiersin.org In Drosophila, NO can trigger the expression of the AMP gene Diptericin in response to Gram-negative bacteria via the Immune deficiency (Imd) pathway. nih.govfrontiersin.org Similarly, in mosquitoes like Anopheles stephensi, NOS expression is induced upon blood feeding, and the resulting NO helps limit the development of Plasmodium parasites. psu.edu

Developmental and Other Physiological Roles

Beyond the nervous and immune systems, NO signaling influences a range of other fundamental processes.

Development and Metamorphosis: NO acts as an anti-proliferative signal that helps regulate the balance between cell division and differentiation during organ development in Drosophila. nih.gov Elevated NO signaling can suppress cell cycle progression. nih.gov The NO/cGMP system is also implicated in various stages of metamorphosis in moths like Manduca sexta. nih.gov

Cardiac Function: The role of NO in regulating heart rate appears to vary among insect groups. In many insects, NO has a cardioexcitatory effect. However, in the Vietnamese stick insect, Baculum extradentatum, NO produced by hemocytes causes a dose-dependent decrease in heart rate, a response more akin to vertebrates. nih.govesc-sec.ca

Specialized Functions: In some blood-feeding insects, such as Rhodnius prolixus, NOS is highly active in the salivary glands. nih.govnih.gov During feeding, NO is secreted into the host's tissues, where it acts as a vasodilator, facilitating the blood meal. nih.gov In fireflies, NO plays a crucial role in controlling the flashing for bioluminescence by transiently inhibiting mitochondrial respiration, thereby allowing oxygen to be used for the light-producing reaction.

Data Tables

Table 1: Summary of this compound Functions in Various Insect Orders

Insect Order Species Example(s) Key Functions of this compound
Hymenoptera Apis mellifera (Honeybee) Olfactory learning and memory consolidation. nih.govnih.gov
Lepidoptera Manduca sexta (Tobacco Hawkmoth), Spodoptera exigua (Beet Armyworm) Neuronal development, metamorphosis, immune response (hemocyte nodulation, AMP induction). nih.govnih.govnih.gov
Diptera Drosophila melanogaster (Fruit Fly), Anopheles stephensi (Mosquito) Neurodevelopment, visual system development, immune response (encapsulation, AMP production), hypoxia response, cell cycle regulation, anti-parasite defense (Plasmodium). psu.edunih.govnih.govfrontiersin.org
Orthoptera Locusta migratoria, Schistocerca gregaria (Locusts) Neuronal development (axon guidance, synaptogenesis), regulation of motor patterns. nih.gov
Hemiptera Rhodnius prolixus (Kissing Bug) Vasodilation in host via salivary gland secretion. nih.govnih.gov

| Phasmatodea | Baculum extradentatum (Vietnamese Stick Insect) | Inhibitory regulation of heart rate. nih.govesc-sec.ca |

Table 2: Key Molecular Components of the this compound Signaling Pathway in Insects

Component Abbreviation Function
This compound Synthase NOS Enzyme that catalyzes the production of NO from L-arginine. Insect NOS is homologous to vertebrate nNOS. psu.edunih.gov
Soluble Guanylate Cyclase sGC The primary intracellular receptor for NO. Binding of NO activates the enzyme. psu.edunih.gov
Cyclic Guanosine Monophosphate cGMP Second messenger produced by activated sGC. nih.govnih.gov
cGMP-Dependent Protein Kinase PKG A primary downstream effector of cGMP, which phosphorylates target proteins to elicit a cellular response. psu.edu
L-Arginine Amino acid substrate for this compound Synthase. psu.edu
L-Citrulline Co-product of the NOS reaction. psu.edu
Calmodulin CaM A calcium-binding protein that can regulate the activity of NOS in a calcium-dependent manner. psu.edu

| Phospholipase A2 | PLA2 | Enzyme activated by NO in some immune signaling cross-talk, leading to eicosanoid production. nih.gov |

Pathophysiological Mechanisms Involving Nitric Oxide

Nitric Oxide as a "Double-Edged Sword": Concentration-Dependent Effects

The biological impact of this compound is critically dependent on its concentration, exhibiting a "double-edged sword" effect where it can be either protective or cytotoxic. nih.govedpsciences.org The concentration of NO in tissues can range from picomolar (pM) to micromolar (µM) levels, and this quantitative difference dictates its primary molecular targets and subsequent physiological or pathological outcomes. researchgate.net

At low, physiological concentrations (typically in the pM to low nanomolar (nM) range), NO primarily functions as a signaling molecule. nih.gov Its main target at these levels is soluble guanylyl cyclase (sGC). nih.govnih.gov Activation of sGC leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates many of NO's physiological effects, including vasodilation and neurotransmission. researchgate.netnih.gov These low concentrations are generally associated with cytoprotective, anti-inflammatory, and anti-apoptotic effects. nih.govnih.gov

Conversely, at high, supraphysiological concentrations (often in the high nM to µM range), the effects of NO become predominantly pathological. nih.govnih.gov These elevated levels, often a result of the induction of inducible this compound synthase (iNOS) during inflammatory responses or in disease states, can lead to cytotoxic effects. nih.govresearchgate.net At these higher concentrations, NO can inhibit cellular respiration by binding to cytochrome c oxidase in the mitochondria. nih.govnih.gov Furthermore, high concentrations of NO promote the formation of other reactive nitrogen species (RNS), leading to oxidative and nitrosative stress, which can cause damage to essential biomolecules and trigger cell death pathways. nih.govnih.gov This dual role is evident in conditions like cancer, where low NO levels may promote tumor growth, while high levels can induce apoptosis in cancer cells. nih.govresearchgate.net

Table 1: Concentration-Dependent Biological Effects of this compound

This compound Concentration RangePrimary Molecular TargetsPredominant Biological Outcome
Low (pM - low nM) Soluble Guanylyl Cyclase (sGC)Physiological Signaling: Vasodilation, neurotransmission, anti-inflammatory effects, cytoprotection. researchgate.netnih.govnih.gov
High (high nM - µM) Cytochrome c Oxidase, various proteins and lipidsPathophysiological Damage: Inhibition of mitochondrial respiration, formation of RNS, nitrosative stress, apoptosis, cytotoxicity. nih.govnih.govnih.govresearchgate.net

Generation of Reactive Nitrogen Species (RNS)

While this compound itself is a free radical, its direct reactivity with many biological molecules is modest. nih.gov However, under conditions of oxidative stress, NO can react with other radical species, most notably the superoxide (B77818) anion, to form a much more potent and damaging family of molecules known as reactive nitrogen species (RNS). nih.gov

Interaction of this compound with Superoxide Anion (O₂•⁻)

A critical reaction in the pathophysiology of NO is its near diffusion-controlled interaction with the superoxide anion (O₂•⁻). pnas.orgnih.gov This reaction is exceptionally fast, with a rate constant that allows it to outcompete the enzymatic dismutation of superoxide by superoxide dismutase (SOD). nih.govnih.gov

NO• + O₂•⁻ → ONOO⁻

This reaction is significant for two main reasons. First, it effectively scavenges NO, which can blunt its physiological, cGMP-mediated signaling pathways. Second, and more pathologically significant, it produces peroxynitrite (ONOO⁻), a powerful and destructive oxidant. nih.govmdpi.com

Formation and Reactivity of Peroxynitrite (ONOO⁻)

Peroxynitrite is a highly reactive species implicated in the pathology of numerous diseases, including neurodegenerative disorders and inflammatory conditions. edpsciences.org Although the peroxynitrite anion (ONOO⁻) is relatively stable, it can become protonated in the physiological pH range to form peroxynitrous acid (ONOOH), which has a pKa of approximately 6.8. nih.govnih.gov

Peroxynitrite and its conjugate acid are potent oxidants capable of reacting with a wide array of biological molecules, including lipids, proteins, and nucleic acids. nih.govnih.gov Its reactivity is complex; it can participate in direct two-electron oxidations or decompose to form other reactive species, such as the hydroxyl radical (•OH) and nitrogen dioxide (•NO₂), which then inflict further damage. edpsciences.orgnih.gov A significant reaction in biological systems is the rapid interaction of peroxynitrite with carbon dioxide (CO₂), which also leads to the formation of potent nitrating and oxidizing intermediates. edpsciences.orgnih.gov Due to its ability to cross biological membranes, peroxynitrite can diffuse and cause damage at sites distant from its origin. edpsciences.org

Molecular Damage Induced by this compound and its Derivatives

The overproduction of NO and the subsequent formation of RNS like peroxynitrite can lead to extensive molecular damage, impairing cellular function and contributing to cell death.

Protein Oxidation and Nitrosylation Damage

Proteins are major targets of RNS-mediated damage. Two primary forms of modification are protein oxidation and nitrosylation.

Protein Oxidation: Peroxynitrite is a powerful oxidant of various amino acid residues, particularly cysteine and methionine. nih.govphysiology.org Oxidation of critical sulfhydryl groups in cysteine residues can lead to the formation of disulfide bonds, altering protein structure and inactivating enzymes. nih.gov

Protein Nitration and S-Nitrosylation: A hallmark of peroxynitrite-mediated damage is the nitration of tyrosine residues to form 3-nitrotyrosine (B3424624), a stable marker of nitrosative stress that can alter protein function and signaling. nih.govnih.gov In addition to nitration, NO and its related species can cause S-nitrosylation, the covalent attachment of an NO moiety to the thiol group of a cysteine residue. nih.govnih.gov While S-nitrosylation can be a physiological signaling mechanism, excessive or aberrant S-nitrosylation can contribute to protein misfolding and dysfunction, which is implicated in neurodegenerative diseases. nih.govphysiology.org

Table 2: Major Forms of Protein Damage by RNS

Type of DamageReactive SpeciesTarget Residue(s)Consequence
Oxidation Peroxynitrite (ONOO⁻)Cysteine, MethionineAltered protein structure, enzyme inactivation. nih.govphysiology.org
Nitration Peroxynitrite (ONOO⁻), Nitrogen Dioxide (•NO₂)TyrosineFormation of 3-nitrotyrosine, altered protein function, marker of nitrosative stress. nih.govnih.gov
S-Nitrosylation This compound (NO•), N₂O₃CysteineCan be a signaling mechanism, but excessive modification leads to protein dysfunction and misfolding. nih.govnih.govphysiology.org

DNA Damage and Deamination

This compound and, more potently, peroxynitrite can inflict significant damage to nucleic acids, leading to mutations and genomic instability, which are contributing factors to carcinogenesis and other diseases. nih.govnih.gov

RNS can cause single- and double-strand breaks in DNA. oup.com Furthermore, they can directly modify DNA bases. A key mechanism of damage is the nitrosative deamination of bases, where nitrous anhydride (B1165640) (N₂O₃), derived from NO, converts primary amine groups on DNA bases into carbonyl groups. nih.gov This leads to mutagenic changes, such as the conversion of:

Guanine (B1146940) to xanthine (B1682287)

Adenine (B156593) to hypoxanthine (B114508) missouri.edu

Cytosine to uracil (B121893)

Peroxynitrite can also oxidize DNA bases, with guanine being particularly susceptible, leading to the formation of 8-oxoguanine, a highly mutagenic lesion. nih.gov Additionally, peroxynitrite can nitrate (B79036) guanine to form 8-nitroguanine, another form of DNA damage. nih.gov The accumulation of such DNA damage can overwhelm cellular repair mechanisms, such as those involving poly(ADP-ribose) polymerase (PARP), leading to cellular dysfunction and, ultimately, apoptotic or necrotic cell death. nih.gov

Organelle Dysfunction (e.g., Mitochondrial Damage)

This compound (NO) exerts complex and often opposing effects on organelles, particularly mitochondria. Its influence is highly dependent on its concentration, the cellular redox environment, and the specific cell type. At physiological concentrations, NO can act as a signaling molecule, while at higher levels, it can contribute to significant organelle damage.

Mitochondria are primary targets of NO-mediated effects. marcellobaldacchini.com NO can reversibly inhibit cytochrome c oxidase (Complex IV) of the mitochondrial respiratory chain by competing with oxygen. marcellobaldacchini.comnih.gov This inhibition can lead to a decrease in cellular respiration and ATP production. However, this interaction can also be part of a physiological signaling cascade. ahajournals.org

Conversely, sustained high levels of NO, or its reaction with superoxide (O₂⁻) to form the potent oxidant peroxynitrite (ONOO⁻), can lead to irreversible mitochondrial damage. marcellobaldacchini.comnih.gov This damage can manifest in several ways:

Inhibition of Respiratory Chain Complexes: Besides Complex IV, peroxynitrite can irreversibly inhibit other complexes of the electron transport chain, such as Complex I (NADH dehydrogenase) and Complex III (ubiquinol cytochrome c oxidoreductase). nih.gov This disruption of electron flow can further increase the production of superoxide anions, creating a vicious cycle of oxidative stress. nih.gov

Mitochondrial Permeability Transition Pore (mPTP) Activation: Reactive nitrogen species can trigger the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane. marcellobaldacchini.com This leads to the dissipation of the mitochondrial membrane potential, swelling of the mitochondria, and release of pro-apoptotic factors like cytochrome c into the cytoplasm, ultimately leading to cell death by apoptosis or necrosis. marcellobaldacchini.comnih.gov

Damage to Mitochondrial DNA (mtDNA) and Proteins: Peroxynitrite can directly damage mtDNA and mitochondrial proteins through oxidative and nitrative modifications, impairing mitochondrial function and biogenesis. marcellobaldacchini.compnas.org

Interestingly, NO is also implicated in the regulation of mitochondrial biogenesis, the process of generating new mitochondria. nih.govbiologists.com Chronic, low-level increases in NO can stimulate mitochondrial biogenesis in various cell types, a process that appears to be mediated through cGMP and the activation of transcriptional coactivators like PGC-1α. marcellobaldacchini.combiologists.com

Contribution to Inflammatory Processes

This compound's role in inflammation is multifaceted, exhibiting both pro-inflammatory and anti-inflammatory properties depending on the context, concentration, and timing of its production. nih.govnih.gov

Anti-inflammatory Effects: Under normal physiological conditions, NO produced by endothelial this compound synthase (eNOS) contributes to the maintenance of vascular homeostasis and has anti-inflammatory effects. nih.gov These include:

Vasodilation: NO induces the relaxation of vascular smooth muscle, leading to vasodilation and increased blood flow. biospherenutrition.co.nz

Inhibition of Leukocyte Adhesion: NO can prevent the adhesion of leukocytes to the vascular endothelium, a critical early step in the inflammatory response. nih.govuj.edu.pl

Inhibition of Platelet Aggregation: It also inhibits platelet aggregation, reducing the risk of thrombosis. uj.edu.pl

Modulation of Pro-inflammatory Mediators: NO can suppress the expression of pro-inflammatory cytokines and adhesion molecules by inhibiting transcription factors like NF-κB. uj.edu.pltermedia.pl

Pro-inflammatory Effects: In contrast, during infections or chronic inflammatory conditions, the inducible this compound synthase (iNOS) is expressed in immune cells like macrophages and neutrophils, leading to the sustained production of large amounts of NO. nih.govelsevierpure.com In this scenario, NO acts as a pro-inflammatory mediator:

Cytotoxicity: High concentrations of NO are toxic to pathogens, contributing to the host's defense mechanism. nih.govoup.com However, this cytotoxic effect is not specific and can also lead to damage to host tissues. nih.gov

Formation of Reactive Nitrogen Species (RNS): The overproduction of NO in an oxidative environment leads to the formation of potent RNS like peroxynitrite, which can cause significant tissue injury. uj.edu.pl

Mediation of Inflammatory Symptoms: NO contributes to the classic signs of inflammation, such as erythema (redness) and edema (swelling). nih.gov

The dual nature of NO in inflammation is a critical aspect of its pathophysiology. While basal NO production is protective, excessive and sustained production during inflammatory responses can exacerbate tissue damage and contribute to the pathology of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. nih.govuj.edu.pl

Dysregulation of this compound Synthase Activity in Disease Contexts

The proper functioning of this compound synthases (NOS) is crucial for maintaining physiological homeostasis. Dysregulation of NOS activity, either through uncoupling or excessive production, is a central mechanism in the pathophysiology of numerous diseases.

This compound Synthase Uncoupling

Under normal conditions, NOS enzymes catalyze the production of NO from L-arginine. However, under certain pathological conditions, the NOS enzyme becomes "uncoupled," leading to the production of superoxide anions (O₂⁻) instead of NO. jci.orgnih.gov This switch in enzymatic function has profound detrimental consequences.

The primary cause of NOS uncoupling is the deficiency of its critical cofactor, tetrahydrobiopterin (B1682763) (BH₄). ahajournals.orgnih.gov In the absence of sufficient BH₄, the flow of electrons within the NOS enzyme is diverted to molecular oxygen, resulting in the formation of superoxide. jci.orgpulsus.com This phenomenon can be triggered by increased oxidative stress, where reactive oxygen species (ROS) oxidize BH₄ to its inactive form, dihydrobiopterin (BH₂). jci.orgpulsus.com

NOS uncoupling contributes to a vicious cycle of oxidative stress: the superoxide produced by the uncoupled enzyme can react with any available NO to form peroxynitrite, a potent oxidant that further depletes BH₄ and damages cellular components. pulsus.comresearchgate.net This process is implicated in the pathogenesis of several cardiovascular diseases, including hypertension and atherosclerosis. jci.orgahajournals.orgnih.gov

Factors and Consequences of NOS Uncoupling
Factor/ConsequenceDescriptionKey Findings/ImplicationsReferences
Primary Cause Deficiency or oxidation of the essential cofactor tetrahydrobiopterin (BH₄).In the absence of BH₄, NOS produces superoxide (O₂⁻) instead of this compound (NO). jci.orgahajournals.orgnih.gov
Triggers Increased oxidative stress, which leads to the oxidation of BH₄ to inactive forms like dihydrobiopterin (BH₂).Conditions like hypertension and hypercholesterolemia promote an oxidative environment that favors NOS uncoupling. jci.orgpulsus.com
Molecular Mechanism Electron flow within the NOS enzyme is diverted to molecular oxygen instead of L-arginine.This results in the reduction of oxygen to form superoxide. jci.orgresearchgate.net
Pathophysiological Consequences Decreased NO bioavailability, increased production of superoxide and peroxynitrite, and endothelial dysfunction.Contributes to a self-perpetuating cycle of oxidative stress and is implicated in diseases like atherosclerosis and hypertension. pulsus.comnih.govahajournals.org

Excessive this compound Production and its Consequences

While a deficiency of NO can be detrimental, the overproduction of NO, particularly by the inducible this compound synthase (iNOS), is also a key factor in the pathophysiology of various diseases. nih.gov The sustained high levels of NO produced by iNOS in response to inflammatory stimuli can have cytotoxic effects and contribute to tissue damage. nih.gov

One of the most prominent examples of the detrimental effects of excessive NO is in septic shock. atsjournals.org During sepsis, pro-inflammatory cytokines trigger the widespread expression of iNOS in various cells, leading to a massive release of NO. nih.govatsjournals.org This overproduction of NO results in systemic vasodilation, leading to a profound drop in blood pressure (hypotension) that is characteristic of septic shock. nih.govatsjournals.org

Furthermore, the excessive NO can react with superoxide to form peroxynitrite, contributing to cellular injury and organ dysfunction. elsevier.es In the context of sepsis, high levels of NO have been linked to myocardial dysfunction and vascular decompensation. atsjournals.orgnih.gov Excessive NO production has also been implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease, where it can cause cellular damage on a neuronal level. medicinenet.comdermnetnz.org

Consequences of Excessive this compound Production
ConditionMechanismPathophysiological ConsequencesReferences
Septic Shock Widespread induction of iNOS by pro-inflammatory cytokines.Systemic vasodilation, profound hypotension, myocardial dysfunction, and organ damage. nih.govatsjournals.orgnih.gov
Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) Induction of NOS in glial cells leading to excessive NO production.Cellular damage at the neuronal level, contributing to neurodegeneration. medicinenet.comdermnetnz.orgopenbiochemistryjournal.com
Inflammatory Conditions Sustained high-level NO production by iNOS at sites of inflammation.Direct tissue damage and exacerbation of the inflammatory response through the formation of RNS. nih.govuj.edu.plnih.gov

Role in Oxidative and Nitrosative Stress Pathways

This compound is a key player in the complex interplay of oxidative and nitrosative stress, which are pathogenic mechanisms in a wide array of diseases. nih.gov

Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products. mdpi.com While NO itself is a free radical, its most significant contribution to oxidative and nitrosative stress comes from its reaction with the superoxide anion (O₂⁻). physiology.org

This diffusion-controlled reaction produces peroxynitrite (ONOO⁻), a potent and highly reactive oxidant. physiology.orgahajournals.org The formation of peroxynitrite is a critical event that merges the pathways of NO and superoxide, leading to what is termed nitrosative stress. pnas.orgmdpi.com

Peroxynitrite can inflict cellular damage through several mechanisms:

Oxidation and Nitration: It can directly oxidize and nitrate various biomolecules, including lipids, DNA, and proteins. nih.govpnas.orgphysiology.org The nitration of tyrosine residues in proteins to form 3-nitrotyrosine is a stable marker of peroxynitrite-mediated damage and is often used as a biomarker for oxidative stress in various diseases. pnas.orgahajournals.org

Enzyme Inactivation: Peroxynitrite can inactivate critical enzymes, including those involved in mitochondrial respiration and antioxidant defense systems. nih.gov

Lipid Peroxidation: It can initiate lipid peroxidation, leading to damage of cellular membranes. nih.gov

DNA Damage: Peroxynitrite can cause DNA strand breaks and base modifications, which can trigger cell death pathways. nih.govnih.gov

The generation of peroxynitrite and subsequent nitrosative stress are implicated in the pathophysiology of numerous conditions, including atherosclerosis, neurodegenerative disorders, diabetes, and chronic inflammatory diseases. pnas.orgphysiology.org

Regulation and Modulation of Nitric Oxide Bioavailability

Cellular Mechanisms for Maintaining Nitric Oxide Homeostasis

Cellular this compound homeostasis is achieved through a dynamic balance between production by this compound synthase (NOS) enzymes and removal by various scavenging and inactivation pathways. nih.govoup.com The three primary isoforms of NOS—neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3)—are the main biological sources of NO, catalyzing its formation from the amino acid L-arginine. nih.govabcam.com The expression and activity of these enzymes are tightly regulated to produce NO in the specific amounts and locations needed for physiological processes like vasodilation and neurotransmission. abcam.comnih.gov

This controlled synthesis is counteracted by rapid inactivation mechanisms. As a free radical, NO is a short-lived molecule that readily reacts with other molecules in its vicinity. nih.gov This reactivity is central to its signaling function but also provides pathways for its neutralization. The cellular redox environment, the presence of heme proteins, and reactions with other free radicals all contribute to the rapid consumption of NO, ensuring its effects are localized and transient. nih.govnih.gov This interplay between synthesis and degradation pathways allows cells to fine-tune NO levels, adapting to changing physiological demands and preventing the potential toxicity of excessive NO. pnas.orgfrontiersin.org

Factors Influencing this compound Concentration and Cellular Context

The effective concentration of this compound in a given cellular environment is not static; it is influenced by a host of dynamic factors. The regulation of NOS enzyme activity is paramount, and this is dependent on the availability of necessary molecular components and the prevailing biochemical conditions within the cell.

The primary determinant for the synthesis of this compound is the availability of its precursor, the semi-essential amino acid L-arginine. reviveactive.com NOS enzymes catalyze the oxidation of one of the guanidino nitrogens of L-arginine to produce NO and L-citrulline. reviveactive.comnih.gov Therefore, a sufficient supply of L-arginine is essential for NOS to function. While the body can produce some L-arginine, dietary intake and protein breakdown are major sources. nih.govresearchgate.net

The availability of L-arginine for NO synthesis can be limited by several factors. One key factor is the activity of the arginase enzyme, which competes with NOS for the same substrate. researchgate.net Arginase metabolizes L-arginine into ornithine and urea, thereby reducing the amount of L-arginine available for NO production. researchgate.net An upregulation of arginase activity can significantly impair NO synthesis, representing a critical regulatory point in controlling NO bioavailability. researchgate.net

The catalytic activity of all three NOS isoforms is critically dependent on the presence of several cofactors, with (6R)-5,6,7,8-tetrahydrobiopterin (BH4) being particularly crucial. nih.govwikipedia.orgfrontiersin.org BH4 is an essential cofactor that plays a key role in the enzymatic process, facilitating the coupling of oxygen reduction to L-arginine oxidation. nih.govahajournals.org During the catalytic cycle, BH4 acts as an electron donor. acs.org

When the availability of BH4 is limited, the NOS enzyme becomes "uncoupled." nih.govahajournals.org In this dysfunctional state, the enzyme no longer produces this compound. Instead, it reduces molecular oxygen to produce superoxide (B77818) anions (O₂⁻), a reactive oxygen species. nih.govahajournals.orgahajournals.org This "uncoupling" not only decreases the synthesis of NO but also contributes to oxidative stress, further reducing NO bioavailability by promoting its reaction with superoxide. mdpi.com Therefore, maintaining adequate intracellular concentrations of BH4 is essential for normal endothelial function and NO production. ahajournals.org

The redox state of the cell, which reflects the balance between oxidants and antioxidants, profoundly impacts NO bioavailability. nih.gov An environment characterized by excessive levels of reactive oxygen species (ROS), such as superoxide, leads to a state of oxidative stress. mdpi.com This condition is detrimental to NO signaling because NO reacts extremely rapidly with superoxide. nih.govahajournals.org

This reaction forms peroxynitrite (ONOO⁻), a potent and damaging oxidant, effectively scavenging NO and preventing it from reaching its intended biological targets. embopress.orgnih.gov The formation of peroxynitrite not only represents a major pathway for NO inactivation but also contributes to cellular damage by oxidizing lipids, proteins, and DNA. mdpi.com Consequently, a pro-oxidant cellular environment significantly impairs NO-dependent physiological functions, such as vasodilation, and is a hallmark of endothelial dysfunction in various cardiovascular diseases. nih.govahajournals.org

Table 1: Summary of Key Factors Modulating this compound Bioavailability

FactorDescriptionEffect on this compound Bioavailability
Substrate (L-Arginine) The essential amino acid required by this compound synthase (NOS) to produce NO.Increased availability generally supports higher NO synthesis. Competition from the arginase enzyme can limit availability. researchgate.net
Cofactor (Tetrahydrobiopterin - BH4) An essential cofactor required for the proper functioning of NOS enzymes. nih.govSufficient BH4 is necessary for NO production. Deficiency leads to NOS "uncoupling," which decreases NO and increases superoxide production. nih.govahajournals.org
Redox Environment The balance between oxidants (like superoxide) and antioxidants within the cell.Oxidative stress (high levels of superoxide) rapidly inactivates NO by converting it to peroxynitrite, thereby decreasing its bioavailability. nih.govahajournals.org
Scavengers (Hemoglobin) Heme proteins that react rapidly with NO.Hemoglobin in red blood cells is a major scavenger, converting NO to inert nitrate (B79036) and limiting its diffusion from the endothelium. nih.govahajournals.org

This compound Scavenging and Inactivation Pathways

The transient nature of this compound signaling is ensured by its rapid removal from the biological system. This occurs through several inactivation pathways, the most significant of which involve reactions with metallic centers in proteins and with other radical species. These scavenging mechanisms are highly efficient and serve to confine NO activity both spatially and temporally.

A primary and highly efficient pathway for this compound inactivation in the vasculature is its reaction with heme proteins, particularly hemoglobin within red blood cells and myoglobin (B1173299) in muscle tissue. acs.orgmdpi.com The reaction of NO with oxygenated hemoglobin (oxyhemoglobin) is a diffusion-limited process, meaning it occurs as fast as the molecules can physically encounter each other. nih.gov

This reaction, known as dioxygenation, involves the oxidation of the ferrous iron (Fe²⁺) in the heme group to its ferric state (Fe³⁺), forming methemoglobin, while NO is converted to nitrate (NO₃⁻), a biologically inert anion at physiological concentrations. nih.govahajournals.orgacs.org The bimolecular rate constant for this reaction is exceptionally high, in the range of 30–80 million M⁻¹s⁻¹. ahajournals.orgacs.org This rapid scavenging by the vast amount of hemoglobin in the blood creates a steep concentration gradient and acts as a significant barrier, limiting the diffusion of NO from the endothelium to the smooth muscle and effectively terminating its signaling action in the bloodstream. nih.gov A similar rapid reaction occurs between NO and oxymyoglobin. acs.org

Oxidation to Nitrite (B80452) and Nitrate

The biological activity of this compound (NO) is intrinsically linked to its concentration and half-life, which are heavily influenced by its rapid oxidation to the more stable anions, nitrite (NO₂⁻) and nitrate (NO₃⁻). For a long time, these molecules were considered inert end-products of NO metabolism. nih.govnih.gov However, recent research has revealed that they can be physiologically recycled back to form NO, serving as a crucial reservoir of NO-like bioactivity. nih.govbrynmawr.edu This section details the primary chemical and biochemical pathways governing the oxidation of this compound.

The conversion of NO is not a single, simple reaction but a series of competing pathways whose outcomes depend on the local biochemical environment, particularly the presence of oxygen, transition metals, and other reactive species.

Chemical Oxidation in Aqueous Solution

In an aqueous solution containing oxygen, this compound undergoes oxidation. nih.govnih.govpnas.org This reaction is understood to be second-order with respect to NO and first-order with respect to oxygen. nih.gov Contrary to what occurs in the gas phase, where NO is oxidized to nitrogen dioxide (NO₂) which then dimerizes and reacts with water to form both nitrite and nitrate, the primary product of NO decomposition in an aerobic aqueous solution is nitrite (NO₂⁻), with little to no formation of nitrate (NO₃⁻). nih.govnih.govpnas.orgtulane.edu The process involves intermediates such as nitrogen dioxide (NO₂) and dinitrogen trioxide (N₂O₃). nih.govbibliotekanauki.pl

Oxidation Mediated by Hemeproteins

A major pathway for the catabolism and clearance of NO in the vascular system is its reaction with oxyhemoglobin (Hb(Fe²⁺)O₂). ahajournals.orgnih.gov This is an exceedingly rapid and irreversible reaction that oxidizes NO to nitrate (NO₃⁻) while converting oxyhemoglobin to methemoglobin (MetHb). ahajournals.orgpnas.orgpnas.org

Reaction: NO + Hb(Fe²⁺)O₂ → NO₃⁻ + MetHb(Fe³⁺)

The rate constant for this reaction is very high, measured at approximately 6–9 × 10⁷ M⁻¹s⁻¹. ahajournals.orgpnas.org This rapid consumption means the half-life of NO in an oxygenated red blood cell is estimated to be less than a microsecond, effectively limiting its diffusion distance. ahajournals.org Oxymyoglobin functions in a similar manner, oxidizing both NO and NO₂⁻ completely to nitrate. nih.govnih.govtulane.edu The presence of these oxyhemoproteins is a key determinant for whether NO is ultimately converted to nitrate in biological systems. nih.govnih.govpnas.org

Role of Other Proteins and Reactive Species

Other molecules and enzymes also play a role in the oxidative fate of NO.

Ceruloplasmin: This multi-copper oxidase, found in plasma, has been proposed to function as an NO oxidase that catalyzes the formation of nitrite. nih.gov It is hypothesized that ceruloplasmin could oxidize NO to a nitrosonium ion (NO⁺), which would then hydrate (B1144303) to form nitrite. nih.gov However, some studies indicate that ceruloplasmin is not essential for the bulk of nitrite production from NO in plasma and may be more critically involved in the formation of S-nitrosothiols (SNOs) at near-physiological NO concentrations. nih.govresearchgate.net

Superoxide: this compound reacts at a diffusion-limited rate with the superoxide anion (O₂•⁻) to form peroxynitrite (ONOO⁻). researchgate.netnih.govnih.gov Peroxynitrite is a powerful and cytotoxic oxidizing agent implicated in tissue injury. nih.govresearchgate.net It can subsequently decay and lead to the formation of other reactive species, including hydroxyl radicals (•OH) and nitrogen dioxide (•NO₂), which can modify proteins and lipids. researchgate.net This reaction represents a significant pathway for NO consumption, especially under conditions of oxidative stress where superoxide production is elevated. researchgate.net

The following table summarizes the key oxidative pathways for this compound.

Oxidation PathwayKey ReactantsPrimary Product(s)Notes
Aqueous Auto-oxidationNO, O₂Nitrite (NO₂⁻)Primary decomposition product of NO in aerobic aqueous solution without other oxidizing species. nih.govnih.govpnas.orgtulane.edu
Oxyhemoglobin/Oxymyoglobin ReactionNO, Oxyhemoglobin, OxymyoglobinNitrate (NO₃⁻)A major, very rapid pathway for NO catabolism in blood. ahajournals.orgnih.govpnas.org Also forms methemoglobin. pnas.org
Ceruloplasmin-mediated OxidationNO, CeruloplasminNitrite (NO₂⁻)A proposed enzymatic pathway for nitrite synthesis in plasma, though its overall contribution is debated. nih.govnih.govresearchgate.net
Reaction with SuperoxideNO, Superoxide (O₂•⁻)Peroxynitrite (ONOO⁻)A rapid, diffusion-limited reaction forming a potent oxidant. researchgate.netnih.govnih.gov

Research Methodologies and Analytical Techniques for Nitric Oxide Studies

In Vitro Research Models for Nitric Oxide Investigation

In vitro models are indispensable for dissecting the fundamental cellular and molecular mechanisms of NO signaling in a controlled setting, free from the systemic complexities of a whole organism. harvardbioscience.com

Cell culture systems provide a powerful platform to study NO production and its downstream effects at the cellular level. Researchers can precisely control the experimental conditions to investigate the roles of specific cell types, signaling pathways, and molecular interactions.

A variety of cell types are used depending on the research focus. For instance, murine peritoneal macrophages are frequently used to study inflammation-induced NO production. nih.gov In these models, cells are often stimulated with agents like lipopolysaccharide (LPS) and cytokines such as interferon-gamma (IFN-γ) to induce the expression of inducible this compound synthase (iNOS) and subsequent NO release. nih.gov Similarly, human epidermal keratinocytes (NHEKs) are used to model skin inflammation and aging, where NO production is measured in response to inflammatory stimuli like tumor necrosis factor-alpha (TNF-α) and IFN-γ. mdpi.com

Endothelial cells, such as human umbilical vein endothelial cells (HUVECs), are crucial for studying the role of NO in vascular physiology. ahajournals.org These cells are often cultured in specialized apparatuses, like the cone-and-plate viscometer, which can simulate the hemodynamic shear stress exerted by blood flow. ahajournals.org Studies using HUVECs have demonstrated that laminar shear stress upregulates the expression of endothelial this compound synthase (eNOS) and increases NO synthesis, a key mechanism in flow-mediated vasodilation. ahajournals.org

To explore the interactions between different cell types, co-culture models have been developed. For example, stimulating fibroblast-like synoviocytes with peripheral blood mononuclear cells from rheumatoid arthritis patients can mimic the pathological immune environment of the disease, allowing for the study of intercellular signaling involving NO. acs.org Recent advancements also include the development of 3D organoid models, such as synovial organoids grown from stem cells, which more realistically simulate the complex microenvironment of tissues and offer a more physiologically relevant platform for NO research. acs.org

Isolated organ perfusion systems allow for the study of organ function in a controlled ex vivo environment, bridging the gap between cell culture and whole-animal studies. harvardbioscience.com In this technique, an organ is surgically removed and maintained in a near-physiological state by perfusing it with a nutrient-rich, oxygenated solution. harvardbioscience.commdpi.com This methodology preserves the organ's native architecture and cellular heterogeneity, enabling researchers to investigate integrated physiological responses, including those mediated by NO. harvardbioscience.com

These models are widely used in cardiovascular and pulmonary research. For example, in isolated, perfused rabbit lungs, researchers have demonstrated that stepwise increases in perfusate flow lead to corresponding elevations in exhaled NO production, suggesting that shear stress on the endothelium stimulates NO release. nih.gov Similarly, isolated heart preparations, such as the Langendorff model, are used to study cardiac hemodynamics and the role of NO in processes like ischemia-reperfusion injury. harvardbioscience.com

Isolated organ perfusion is also a critical tool in transplantation research. Ex vivo lung perfusion (EVLP) systems are used to assess and potentially recondition donor lungs before transplantation. prnewswire.com Studies have explored the administration of this compound gas during EVLP to evaluate its effects on the organ's physiological parameters. prnewswire.comfrontiersin.org Perfusion can be performed under various temperature conditions, including hypothermic (4°C), subnormothermic, and normothermic (37°C), to investigate their influence on NO metabolism and organ preservation. mdpi.com

Table 1: Overview of In Vitro Models for this compound Research

Model TypeExamplesKey ApplicationsResearch Findings
Cell Culture Murine Macrophages (RAW 264.7) nih.govnih.govStudying inflammatory NO productionLPS and IFN-γ stimulation induces iNOS expression and high-output NO release. nih.gov
Human Umbilical Vein Endothelial Cells (HUVECs) ahajournals.orgInvestigating vascular NO signaling and flow-mediated responsesLaminar shear stress upregulates eNOS mRNA and increases NO synthesis; turbulent flow does not. ahajournals.org
Human Epidermal Keratinocytes (NHEKs) mdpi.comModeling skin inflammation and agingInflammatory stimuli (TNF-α, IFN-γ) induce NO production. mdpi.com
PC12 Cells peerj.comInvestigating neuronal differentiation and developmentSilencing of NOS2 reduces levels of the neuronal marker MAP2. peerj.com
Isolated Organ Perfusion Isolated Rabbit Lung nih.govStudying flow-mediated NO release and pulmonary vascular toneIncreasing perfusate flow causes a corresponding increase in exhaled NO. nih.gov
Isolated Perfused Heart (Langendorff) harvardbioscience.comInvestigating cardiac physiology and ischemia-reperfusionAllows for precise control and measurement of hemodynamic responses to NO modulators. harvardbioscience.com
Ex Vivo Lung Perfusion (EVLP) prnewswire.comAssessing and reconditioning donor lungs for transplantationUsed to study the effects of adding NO gas to the perfusate on lung function. prnewswire.com
Isolated Perfused Kidney frontiersin.orgStudying renal physiology and transplantationNormalization of NO flux improves physiological parameters of kidneys on pulsatile perfusion. frontiersin.org

In Vivo Research Models for this compound Investigation

In vivo models are essential for understanding the systemic and integrative roles of this compound in complex physiological and pathological processes within a living organism.

Conversely, models of inflammation are used to study the effects of pathologically elevated NO levels. The administration of agents like lipopolysaccharide (LPS) to rodents induces a systemic inflammatory response characterized by the widespread expression of iNOS, leading to a sustained, high-output production of NO. eurekaselect.comdovepress.com This model is frequently used to study the role of iNOS-derived NO in conditions like septic shock and inflammatory pain. eurekaselect.comdovepress.com

Systematic reviews of studies using animal models of anaphylactic shock have assessed whether inhibiting NO pathways can prevent or treat the condition. mdpi.com These studies often involve pre-treatment or post-treatment with NOS inhibitors to evaluate the impact on survival and arterial blood pressure. mdpi.com

A more precise approach to studying the distinct roles of each NOS isoform involves the use of genetically modified animals, particularly knockout mice. nih.gov By disrupting the genes that code for nNOS (NOS1), iNOS (NOS2), or eNOS (NOS3), researchers can observe the physiological consequences of lacking a specific NO source. nih.govnih.gov

These models have been instrumental in defining the unique functions of each isoform. For example, studies using various strains of NOS-deficient mice in models of anaphylactic shock revealed that eNOS-deficient animals were significantly protected from shock, whereas iNOS-deficient mice had mortality rates comparable to wild-type controls. mdpi.com This suggests that eNOS, not iNOS, is the major enzyme responsible for the detrimental vasodilation in this context. mdpi.com Similarly, iNOS knockout mice have been proposed as a model for trichotillomania, as they exhibit exacerbated hair-barbering behavior, which is attenuated by drugs used to treat the human disorder. peerj.com The creation of mice lacking one, two, or even all three NOS isoforms has provided invaluable insights into the complexities and potential redundancies within the NO signaling system. nih.gov

Table 2: Selected Phenotypes of Genetically Manipulated NOS Mouse Models

Gene KnockoutIsoform AffectedKey Phenotypes ObservedResearch Implications
Nos1-/- Neuronal NOS (nNOS)Pyloric stenosis, enlarged stomachs; some resistance to brain damage from stroke; altered neurogenesis. nih.govnih.govnih.govHighlights the role of nNOS in gastrointestinal motility and neuronal signaling.
Nos2-/- Inducible NOS (iNOS)Increased susceptibility to certain pathogens; reduced inflammatory responses; exhibit repetitive hair-pulling behaviors. peerj.commdpi.comDemonstrates the critical role of iNOS in the immune response and implicates it in certain behavioral disorders.
Nos3-/- Endothelial NOS (eNOS)Systemic hypertension; reduced endothelium-dependent vasodilation; protection from anaphylactic shock. mdpi.comnih.govConfirms eNOS as the primary source of vascular NO for blood pressure regulation and vasodilation.

Quantitative Analysis and Detection of this compound and its Metabolites

Due to the extremely short half-life of the NO radical in biological systems, its direct measurement is challenging. nih.govresearchgate.net Consequently, most quantitative methods rely on the detection of its more stable downstream reaction products, primarily nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻). nih.govresearchgate.netcellbiolabs.com The accurate quantification of these metabolites in various biological matrices—such as plasma, urine, cell culture supernatants, and tissue homogenates—provides a valuable index of in vivo and in vitro NO production. nih.govresearchgate.net

One of the most common methods is the Griess assay , a two-step colorimetric technique. nih.govresearchgate.net In this reaction, a nitrosating agent derived from nitrite reacts with sulfanilamide (B372717) to form a diazonium ion. This ion is then coupled to N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be quantified spectrophotometrically. nih.gov To measure total NO production, nitrate in the sample must first be enzymatically reduced to nitrite using nitrate reductase before performing the Griess reaction. cellbiolabs.com

Chemiluminescence is considered a gold-standard method due to its high sensitivity and specificity. mdpi.comnih.gov This technique involves the gas-phase reaction of NO with ozone (O₃), which produces an excited nitrogen dioxide molecule (NO₂*) that emits light as it decays. mdpi.comnih.gov To measure nitrite and nitrate, they are first chemically reduced back to NO gas in a reaction vessel before being introduced into the detector. mdpi.comnih.gov This method can be coupled with techniques like microdialysis for real-time monitoring of NO in tissues. mdpi.comnih.gov

Fluorescence-based methods utilize probes that react with NO or its derivatives to yield a fluorescent product. Diaminofluoresceins, such as 4-amino-5-methylamino-2′,7′-difluorofluorescein (DAF-FM), are widely used for intracellular NO imaging and quantification in live cells. nih.gov Another approach involves the reaction of NO with 2,3-diaminonaphthalene (B165487), which forms the highly fluorescent product 2,3-naphthotriazole. nih.gov

Other techniques include electron paramagnetic resonance (EPR) spectroscopy , which can directly detect the paramagnetic NO radical by trapping it with iron-dithiocarbamate complexes to form a stable adduct, and electrochemical sensors , which use NO-sensitive electrodes to provide real-time measurements. nih.gov

Table 3: Comparison of Major Analytical Techniques for this compound Detection

TechniquePrincipleAnalytes DetectedSample TypesAdvantagesLimitations
Griess Assay Colorimetric diazotization reaction. nih.govNitrite (Nitrate after reduction). nih.govcellbiolabs.comPlasma, urine, cell media, tissue lysates. researchgate.netcellbiolabs.comSimple, inexpensive, high-throughput.Indirect detection; interference from other biological molecules. nih.gov
Chemiluminescence Reaction of NO with ozone produces detectable light. mdpi.comGaseous NO (Nitrite/Nitrate after reduction). mdpi.comnih.govExhaled air, plasma, tissues. mdpi.comnih.govHighly sensitive and specific; considered a gold standard. mdpi.comRequires specialized equipment; complex sample preparation. nih.gov
Fluorescence Probes fluoresce upon reaction with NO or its derivatives. nih.govIntracellular NO. cellbiolabs.comnih.govLive cells, tissue sections. cellbiolabs.comnih.govEnables real-time imaging and subcellular localization.Probe specificity can be an issue; photobleaching. nih.gov
Electron Paramagnetic Resonance (EPR) Detection of unpaired electrons in NO after trapping. nih.govNO radical (via stable adducts). nih.govTissues, blood. nih.govDirect detection of the NO radical.Requires spin-trapping agents; low sensitivity; specialized equipment.
Electrochemical Sensors NO is oxidized or reduced at an electrode surface, generating a current. nih.govNO.Cell cultures, tissues. nih.govReal-time, continuous monitoring.Sensor fouling; interference from other electroactive species.

Spectroscopic Methods

Spectroscopic techniques are foundational in NO research, leveraging the interaction of molecules with electromagnetic radiation to provide quantitative measurements. These methods are widely used due to their accessibility and the detailed information they can provide about the concentration and chemical state of NO and related compounds.

The oxyhemoglobin assay is a classic and widely utilized spectrophotometric method for quantifying this compound. Its principle is based on the rapid and stoichiometric oxidation of oxyhemoglobin (OxyHb) by NO to form methemoglobin (metHb) and nitrate (NO₃⁻). nih.govnih.gov This reaction causes a distinct shift in the absorbance spectrum of hemoglobin, which can be precisely measured.

The assay monitors the change in absorbance at specific wavelengths corresponding to the conversion of OxyHb to metHb. Specifically, the absorbance increases at 401 nm (the peak absorbance for metHb) and decreases at 421 nm (an absorbance peak for OxyHb). nih.gov The rate of change in the absorbance difference between these two wavelengths is directly proportional to the rate of NO production. The concentration of NO can be calculated using the Beer-Lambert law and the known extinction coefficient for this reaction. nih.gov While this assay is considered a reliable method for assaying NO, some research indicates that under certain physiological conditions, the reaction of NO with oxyhemoglobin may be less significant than other pathways, such as its reaction with deoxyhemoglobin. nih.govnih.govresearchgate.net

ParameterWavelength/ValueDescription
Methemoglobin (metHb) Peak401 nmAbsorbance increases at this wavelength as NO reacts with OxyHb. nih.gov
Oxyhemoglobin (OxyHb) Peak421 nmAbsorbance decreases at this wavelength as OxyHb is consumed. nih.gov
Isosbestic Point411 nmThe wavelength at which the molar absorptivity of OxyHb and metHb are equal. nih.gov
Differential Extinction Coefficient (Δε₄₀₁₋₄₂₁)77 mM⁻¹cm⁻¹Used for calculating NO concentration from the change in absorbance. nih.gov

Beyond the oxyhemoglobin assay, UV-Vis spectrophotometry is employed to measure this compound indirectly by quantifying its stable oxidation products, primarily nitrite (NO₂⁻) and nitrate (NO₃⁻). mdpi.com

A prominent method for nitrite detection is the Griess reaction. thermofisher.comnih.gov This colorimetric assay involves a two-step diazotization process. In an acidic solution, nitrite reacts with an aromatic amine, such as sulfanilic acid, to form a diazonium salt. This intermediate then couples with a second compound, typically N-(1-naphthyl)ethylenediamine (NED), to produce a vibrant magenta-colored azo dye. thermofisher.comnih.gov The intensity of the color, which is directly proportional to the nitrite concentration, is measured by spectrophotometry at a maximum absorbance wavelength of approximately 540–548 nm. thermofisher.comnih.gov To measure nitrate, it must first be quantitatively reduced to nitrite, often using enzymes like nitrate reductase, before performing the Griess reaction. mdpi.comnih.gov The detection limit for the Griess assay is in the low micromolar (µM) range. thermofisher.com

UV-Vis spectrophotometry can also be used to detect certain NO-donating compounds (NONOates), which exhibit a characteristic absorbance peak around 252 nm. researchgate.net Furthermore, nitrogen dioxide (NO₂•), another NO-related species, has a broad absorption peak around 400 nm, although its low absorption coefficient and instability limit this application. nih.gov

AnalyteReagentsPrincipleDetection Wavelength (λmax)
Nitrite (NO₂⁻)Sulfanilic acid, N-(1-naphthyl)ethylenediamineForms a colored azo dye. thermofisher.comnih.gov540-548 nm thermofisher.comnih.gov
Nitrate (NO₃⁻)Nitrate Reductase (pre-treatment) + Griess ReagentsEnzymatic reduction to nitrite, followed by Griess reaction. nih.gov540-548 nm thermofisher.comnih.gov
NONOatesNone (Direct Detection)Direct UV absorbance of the NO donor molecule. researchgate.net~252 nm researchgate.net
Nitrogen Dioxide (NO₂•)None (Direct Detection)Direct UV absorbance of the radical. nih.gov~400 nm nih.gov

Electrochemical Methods

Electrochemical methods offer the significant advantage of direct, real-time detection of this compound. These techniques use specialized sensors that can measure physiological levels of NO in both in vitro and in vivo settings with high sensitivity and rapid response times. nih.govnih.gov

This compound selective electrodes are amperometric sensors that operate by measuring the current produced from the electrochemical oxidation of NO at the electrode's surface. nih.gov These sensors can reliably measure NO concentrations in the nanomolar (nM) range. nih.gov

The core of a typical NO sensor is often a carbon fiber microelectrode. nih.gov To enhance both selectivity and sensitivity, the electrode surface is chemically modified. researchgate.net Common modifications include the deposition of a porphyrin-based polymer, such as nickel(II)poly-tetrakis(3-methoxy-4-hydroxyphenyl) porphyrin, or phthalocyanine (B1677752) complexes of cobalt or iron. mdpi.comresearchgate.net These materials act as electrocatalysts, lowering the overpotential required for NO oxidation and thus improving the signal-to-noise ratio. researchgate.net

An outer membrane, frequently made of a perfluorinated polymer like Nafion, is often applied to the sensor. mdpi.com This layer serves a crucial role in repelling anionic species that could interfere with the measurement, most notably nitrite (NO₂⁻), which can also be oxidized at the electrode. mdpi.com While highly effective, the selectivity of these electrodes remains a key challenge, as other small molecules present in biological systems can potentially interfere with the measurement. researchgate.netresearchgate.net

Electrode FeatureMaterial/ParameterPurpose
Core MaterialCarbon FiberProvides the conductive surface for the electrochemical reaction. nih.gov
Electrocatalytic LayerPorphyrins, Phthalocyanines (e.g., Co(II), Fe(II))Increases sensitivity and selectivity for NO oxidation. mdpi.com
Protective MembraneNafionPrevents interference from negatively charged ions like nitrite (NO₂⁻). mdpi.com
Detection LimitNanomolar (nM) rangeAllows for measurement of physiological NO concentrations. nih.gov
Response TimeSecondsEnables real-time monitoring of NO dynamics. nih.gov
Common InterferentsNitrite (NO₂⁻), Ascorbic Acid, Carbon MonoxideSpecies that can be oxidized at the electrode, potentially causing inaccurate readings. researchgate.net

Chemiluminescence Detection

Chemiluminescence-based detection is recognized as a gold standard for the quantification of this compound, renowned for its exceptional sensitivity and specificity. jove.comuiowa.edu This method can be used for both gaseous NO and, with modifications, for its metabolites in liquid samples. jove.comnih.gov

The principle of this technique is the gas-phase reaction between this compound and ozone (O₃). When NO is introduced into a reaction chamber containing ozone, it is oxidized to nitrogen dioxide in an electronically excited state (NO₂*). jove.comnih.gov

Reaction: NO + O₃ → NO₂* + O₂

This excited NO₂* is unstable and rapidly decays to its ground state, emitting a photon of light in the process. jove.comnih.gov The emitted light is captured and amplified by a photomultiplier tube, which generates an electrical signal directly proportional to the number of NO molecules in the sample. jove.com This method is highly specific to NO and boasts a wide dynamic range with sensitivity extending into the parts-per-billion (ppb) range. tandfonline.com

To measure NO metabolites such as nitrite, nitrate, and S-nitrosothiols in biological fluids, they must first be converted back into gaseous NO. nih.govmdpi.com This is typically achieved by using various reducing agents in a purge vessel. The liberated NO gas is then carried by an inert gas stream into the chemiluminescence detector for quantification. nih.gov The ability to couple this detection method with separation techniques like high-performance liquid chromatography (HPLC) further enhances its power by allowing for the distinct measurement of different NO-related species from a complex biological sample. nih.govnih.gov

FeatureDescription
Principle Gas-phase reaction of NO with O₃ produces excited NO₂*, which emits light upon decay. jove.comnih.gov
Sensitivity High sensitivity, capable of detecting concentrations in the parts-per-billion (ppb) range. tandfonline.com
Specificity Highly specific for this compound. uiowa.edu
Applications Measurement of gaseous NO (e.g., in exhaled breath) and liquid-phase NO metabolites (nitrite, nitrate, S-nitrosothiols) after chemical reduction to NO. jove.comnih.gov
Instrumentation Consists of a reaction chamber, ozone generator, and a photomultiplier tube detector. jove.com
Coupling Can be combined with separation techniques like HPLC for speciation of NO metabolites. nih.govnih.gov
Luminol-Based Chemiluminescence

Luminol-based chemiluminescence is an analytical technique utilized for the detection of this compound (NO), often in gaseous samples like exhaled breath. The fundamental principle of this method does not typically involve the direct reaction of luminol (B1675438) with NO. Instead, it relies on the conversion of NO to nitrogen dioxide (NO2) using an oxidizing agent, such as chromium trioxide. nih.govacs.org The subsequent reaction of the generated NO2 with an alkaline luminol solution, often in the presence of a co-oxidant like hydrogen peroxide (H2O2), produces light. nih.govacs.org The presence of hydrogen peroxide can significantly enhance the sensitivity of NO2 detection. nih.govacs.orgacs.org

The chemiluminescence arises from the oxidation of luminol, which leads to the formation of an excited-state product, 3-aminophthalate. As this molecule returns to its ground state, it emits photons, and the intensity of this emitted light is proportional to the concentration of NO2, and by extension, the original NO concentration. acs.org This emitted light, typically in the blue spectrum with a wavelength of around 425 nm, is then quantified using a photomultiplier tube. nih.gov

One of the challenges of this method is potential interference from other substances present in biological samples. For instance, carbon dioxide in exhaled breath can interfere with the measurement by lowering the pH of the luminol solution, which can be mitigated by buffering the solution or by using a scrubber to remove CO2 from the sample stream. acs.orgacs.org Despite these considerations, luminol-based chemiluminescence detectors offer advantages such as high sensitivity, with detection limits reported in the parts-per-billion by volume (ppbv) range, compact size, and relatively low cost compared to other methods. nih.govacs.org

Chromatography-Based Methods

Chromatography-based methods, particularly High-Performance Liquid Chromatography (HPLC), are widely employed for the indirect quantification of this compound by measuring its stable oxidation products, nitrite (NO2-) and nitrate (NO3-). nih.govresearchgate.net These techniques are applicable to a wide array of biological samples, including plasma, serum, urine, saliva, and cell culture media. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) for Nitrite and Nitrate

HPLC methods for nitrite and nitrate analysis involve separating these anions from other components in a sample matrix using a chromatographic column, followed by their detection. jfda-online.com Various detection principles can be coupled with HPLC for this purpose, including UV-Vis absorbance, electrochemistry, chemiluminescence, and fluorescence. nih.govresearchgate.net

The choice of detection method often depends on the specific requirements of the analysis, such as sensitivity and selectivity. nih.gov For instance, UV or visible absorbance and electrochemical detection allow for the simultaneous measurement of both nitrite and nitrate but can be susceptible to interference from other ions like chloride, which are often abundant in biological samples. nih.gov Chemiluminescence and fluorescence-based detection offer higher sensitivity and are less affected by chloride interference; however, they may not be suitable for the simultaneous analysis of both nitrite and nitrate without a preceding step to convert nitrate to nitrite. nih.gov

A common approach involves the reduction of nitrate to nitrite prior to analysis, allowing for the determination of total nitrogen oxides (NOx) or separate quantification if a baseline nitrite measurement is taken before the reduction step. nih.gov Reagents like cadmium or enzymes such as nitrate reductase can be used for this conversion. mdpi.com Another strategy involves pre-column derivatization, for example, reacting nitrite with 2,3-diaminonaphthalene (DAN) to form a stable and highly fluorescent product, which can then be quantified with high sensitivity and specificity. nih.govresearchgate.net

Table 1: Comparison of HPLC Detection Methods for Nitrite and Nitrate

Detection Method Analytes Detected Advantages Disadvantages
UV/VIS Absorbance Nitrite and Nitrate Allows simultaneous detection. Susceptible to interference from chloride. nih.gov
Electrochemical Nitrite and Nitrate High sensitivity and selectivity. nih.gov Can be affected by chloride interference. nih.gov
Chemiluminescence Nitrite (or Nitrate after reduction) High sensitivity, not affected by chloride. nih.gov Does not allow for simultaneous analysis. nih.gov
Fluorescence (with derivatization) Nitrite (or Nitrate after reduction) High sensitivity and specificity, lack of interferences. nih.govresearchgate.net Requires a derivatization step.

Diazotization Assay (Griess Reaction) for Nitrite Quantification

The Griess reaction, first described by Peter Griess in 1858, is a colorimetric assay widely used for the quantification of nitrite in biological samples. wikipedia.orgnih.gov This method provides an indirect measure of this compound production, as nitrite is a stable oxidation product of NO under physiological conditions. thermofisher.com The assay is known for its simplicity and cost-effectiveness. nih.gov

The principle of the Griess reaction involves a two-step diazotization process. mdpi.comwikipedia.org In the first step, under acidic conditions, nitrite reacts with an aromatic amine, typically sulfanilamide or sulfanilic acid, to form a diazonium salt. wikipedia.orgnih.govthermofisher.com In the second step, this diazonium salt is coupled with a second aromatic compound, N-(1-naphthyl)ethylenediamine (NED), to produce a stable and intensely colored azo dye. mdpi.comwikipedia.orgthermofisher.com The resulting chromophore has a characteristic pink to reddish-purple color, and its absorbance is measured spectrophotometrically, typically at a wavelength around 540-548 nm. mdpi.comthermofisher.com The intensity of the color is directly proportional to the nitrite concentration in the sample. mdpi.com

To measure nitrate using the Griess reaction, it must first be converted to nitrite. nih.gov This reduction can be achieved using various methods, including enzymatic reduction with nitrate reductase or chemical reduction with agents like cadmium, zinc, or vanadium(III) chloride. mdpi.com The detection limit of the Griess assay is generally in the low micromolar range. wikipedia.org

Table 2: Key Reagents and Their Roles in the Griess Reaction

Reagent Function
Sulfanilamide/Sulfanilic Acid Reacts with nitrite in an acidic medium to form a diazonium salt. wikipedia.orgthermofisher.com
N-(1-naphthyl)ethylenediamine (NED) Couples with the diazonium salt to form a colored azo dye. wikipedia.orgthermofisher.com
Acidic Medium (e.g., Phosphoric Acid) Provides the necessary acidic environment for the diazotization reaction. wikipedia.org

Fluorescent Probes for Intracellular this compound Detection (e.g., DAF-FM)

Fluorescent probes are powerful tools for the real-time detection and imaging of this compound within living cells. nih.gov Among the most widely used are the diaminofluorescein (DAF) derivatives, with 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) being a prominent example due to its enhanced sensitivity, photostability, and pH stability compared to earlier versions like DAF-2. abcam.comlumiprobe.comsfrbm.org

DAF-FM itself is not cell-permeable. Therefore, for intracellular applications, its diacetate form, DAF-FM diacetate (DAF-FM DA), is used. lumiprobe.comgoryochemical.comtocris.com DAF-FM DA is a cell-permeant molecule that can passively diffuse across the cell membrane. lumiprobe.com Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, converting it to the cell-impermeant DAF-FM, which then accumulates in the cytoplasm. lumiprobe.comtocris.com

DAF-FM is essentially non-fluorescent until it reacts with this compound. abcam.comthermofisher.com The precise mechanism of this reaction is complex, but it is understood to involve intermediates formed from the reaction of NO with oxygen, such as dinitrogen trioxide (N2O3) or nitrogen dioxide (NO2•). sfrbm.orgnih.gov This reaction results in the formation of a highly fluorescent triazole derivative of DAF-FM. nih.govabcam.comsfrbm.org The fluorescence intensity of this product is significantly higher than that of DAF-FM, with a quantum yield increase of about 160-fold. lumiprobe.comthermofisher.com The fluorescent product can be excited at approximately 495 nm and emits light at around 515 nm, allowing for its detection using standard fluorescence microscopy or flow cytometry. goryochemical.comthermofisher.com

Table 3: Properties of DAF-FM for this compound Detection

Property Value/Description Reference
Excitation Maximum ~495 nm goryochemical.comthermofisher.com
Emission Maximum ~515 nm goryochemical.comthermofisher.com
Cell-Permeant Form DAF-FM Diacetate lumiprobe.comgoryochemical.com
Intracellular Activator Esterases lumiprobe.comtocris.com
NO Detection Limit ~3 nM lumiprobe.com
Fluorescence Increase upon NO Reaction ~160-fold lumiprobe.comthermofisher.com

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a powerful technique for the detection and characterization of molecules with unpaired electrons, making it inherently suitable for studying free radicals like this compound. nih.govnih.gov One of the key advantages of EPR is its ability to perform measurements in optically opaque and turbid biological samples, such as cell suspensions and tissues. nih.gov

While NO is a radical, its direct detection in biological systems via EPR can be challenging due to its short half-life and low concentrations. bruker.com To overcome this, a technique called "spin trapping" is commonly employed. mdpi.comwikipedia.org Spin trapping involves the use of a "spin trap," which is a diamagnetic compound that reacts with the short-lived radical to form a much more stable paramagnetic radical adduct. wikipedia.orgnih.gov This spin adduct accumulates to a concentration that is detectable by EPR. wikipedia.org

Commonly used spin traps for this compound include iron-dithiocarbamate complexes, such as those formed with N-methyl-D-glucamine dithiocarbamate (B8719985) (MGD). mdpi.comnih.gov The iron(II)-MGD complex reacts with NO to form a stable mononitrosyl-iron complex, which produces a characteristic EPR signal that can be readily identified and quantified. nih.govjove.com The analysis of the EPR spectrum, particularly the hyperfine splitting patterns, can provide information about the identity of the trapped radical. nih.gov

Immunohistochemistry for this compound Synthase Expression and Localization

Immunohistochemistry (IHC) is a valuable technique used to visualize the expression and spatial distribution of specific proteins within tissues. In the context of this compound research, IHC is employed to detect the various isoforms of this compound synthase (NOS), the enzymes responsible for the synthesis of NO from L-arginine. nih.gov The main isoforms of NOS are neuronal NOS (nNOS or NOS-I), inducible NOS (iNOS or NOS-II), and endothelial NOS (eNOS or NOS-III).

The principle of IHC involves the use of antibodies that specifically bind to the target NOS isoform. A primary antibody recognizes and binds to the NOS protein in a tissue section. This is followed by the application of a secondary antibody, which is conjugated to an enzyme (like horseradish peroxidase or alkaline phosphatase) or a fluorophore. The enzyme catalyzes a reaction with a chromogenic substrate to produce a colored precipitate at the site of the antibody-antigen binding, which can be visualized with a light microscope. Alternatively, if a fluorophore is used, the location of the protein can be visualized using fluorescence microscopy.

This technique allows researchers to determine not only which cells are expressing a particular NOS isoform but also the subcellular localization of the enzyme. For example, studies have used IHC to show the expression of eNOS in the endothelium and smooth muscle of blood vessels and nNOS in epithelial cells and muscle layers of various tissues. nih.gov The intensity of the staining can also provide a semi-quantitative measure of protein expression, indicating potential changes in NO production capacity under different physiological or pathological conditions. nih.gov

Advanced Research Directions and Challenges in Nitric Oxide Biology

Elucidating Novel Nitric Oxide Generation and Metabolism Pathways

The canonical pathway for NO production involves a family of this compound synthase (NOS) enzymes—nNOS (NOS1), iNOS (NOS2), and eNOS (NOS3)—which catalyze the conversion of L-arginine to L-citrulline and NO. wikipedia.orgnih.gov However, research is increasingly focused on non-canonical and alternative pathways of NO generation.

One of the most significant non-canonical routes is the nitrate-nitrite-NO pathway. researchgate.net This pathway involves the reduction of dietary nitrate (B79036) (NO₃⁻) to nitrite (B80452) (NO₂⁻) by oral bacteria, followed by the reduction of nitrite to NO in tissues, a process that is enhanced under hypoxic (low oxygen) and acidic conditions. researchgate.net This system is now recognized as a crucial alternative source of NO, particularly when NOS activity is compromised. researchgate.net Evidence demonstrates that nitrite can serve as a storage form of NO, released by various mammalian nitrite reductases. researchgate.net

Beyond the established NOS-dependent and nitrate-reduction pathways, novel mechanisms of NO synthesis are being investigated. Research has demonstrated a non-enzymatic pathway for NO generation involving the reaction of hydrogen peroxide with either D- or L-arginine. nih.gov This finding is significant as it suggests a potential for NO production independent of NOS enzymes, particularly in environments with high oxidative stress. Furthermore, the traditional understanding of NOS isoform expression is being challenged, with studies showing constitutive expression of iNOS (typically considered inducible) in certain tissues like the human pulmonary epithelium, where it may regulate airway tone. nih.gov Similarly, nNOS and eNOS, while considered constitutive, can be induced under certain conditions, blurring the conventional labels. nih.gov

Mitochondria have also emerged as a key organelle in alternative NO production. nih.gov They can generate NO through two distinct pathways: an oxidative L-arginine-dependent route and a reductive pathway that uses nitrite as a substrate to produce NO, especially under low oxygen conditions. nih.gov

Comprehensive Mapping of this compound Targets and Effectors at the Proteome Level

A primary mechanism of NO signaling involves the post-translational modification of proteins, with S-nitrosylation being a key focus. creative-proteomics.com This reversible modification of cysteine thiol groups to form S-nitrosothiols (SNOs) can alter a protein's function, localization, or stability, thereby regulating complex cellular processes. nih.gov A major goal in the field is to comprehensively map these S-nitrosylation sites across the entire proteome (the "S-nitrosoproteome"). nih.govresearchgate.net

Advanced proteomic techniques are central to this effort. The Biotin-Switch Technique (BST) is a widely used method to identify S-nitrosylated proteins. researchgate.netnih.gov It involves blocking free thiols, selectively reducing S-nitrosothiols, and then labeling the newly freed thiols with a biotin (B1667282) tag for affinity purification and subsequent identification by mass spectrometry. nih.govacs.org

To improve quantification and site-specificity, more advanced methods have been developed:

Site-Specific Nitrosoproteomics: This strategy involves digesting biotinylated proteins into peptides before enrichment, which greatly improves the ability to identify the specific cysteine residues that are modified. nih.gov

Isobaric Tagging Methods: Techniques like the iodoTMT switch assay (ISA) use isobaric thiol-reactive tags to label and quantify S-nitrosylation changes across different samples with high accuracy, enabling the unambiguous mapping of SNO-cysteine sites even on peptides with multiple cysteines. nih.govacs.org

Despite these technological advances, identifying a universal consensus motif for S-nitrosylation remains challenging. nih.gov However, analyses of identified S-nitrosocysteine-containing peptides have revealed the frequent presence of flanking acidic or basic residues and hydrophobic motifs, suggesting these features play a role in specifying the modification site. creative-proteomics.comnih.govpnas.org High-density protein microarrays have also been used to screen thousands of human proteins, identifying hundreds of potential S-nitrosylation targets and providing a broader view of the S-nitrosoproteome. researchgate.net

Proteomic TechniquePrincipleKey Advantage
Biotin-Switch Technique (BST) Blocks free thiols, reduces SNOs, and labels newly free thiols with biotin for affinity capture. researchgate.netnih.govFoundational method for identifying S-nitrosylated proteins. nih.gov
Site-Specific Strategy Proteins are digested into peptides before affinity purification of biotinylated peptides. nih.govGreatly improves the identification of specific S-nitrosylated cysteine residues. nih.gov
IodoTMT Switch Assay (ISA) Uses isobaric thiol-reactive tags for labeling, allowing for simultaneous identification and quantification. acs.orgEnables precise relative quantification of S-nitrosylation levels between different samples. nih.govacs.org
Protein Microarrays High-throughput screening of thousands of purified proteins for their susceptibility to S-nitrosylation. researchgate.netAllows for large-scale identification of potential S-nitrosylation substrates. researchgate.net

Understanding the Interplay Between this compound Signaling and Other Cellular Pathways

This compound does not signal in isolation. Its biological effects are heavily influenced by intricate crosstalk with other signaling molecules, most notably reactive oxygen species (ROS) and hydrogen sulfide (B99878) (H₂S). nih.govfrontiersin.org

The interaction between NO and ROS is a critical determinant of cellular fate. frontiersin.org NO can directly scavenge superoxide (B77818) anions (O₂⁻) to form peroxynitrite (ONOO⁻), a potent oxidant that can lead to cellular damage. frontiersin.orgnih.gov This reaction directly reduces the bioavailability of NO, impairing its normal signaling functions, such as vasodilation. mdpi.com Conversely, NO can modulate the activity of ROS-scavenging enzymes. nih.gov The interplay is further complicated by S-nitrosoglutathione reductase (GSNOR), an enzyme that regulates the levels of S-nitrosothiols. nih.gov Oxidative stress can inhibit GSNOR activity, suggesting a direct feedback loop between ROS and NO signaling pathways. nih.govresearchgate.net

Hydrogen sulfide (H₂S), another gasotransmitter, shares many signaling parallels with NO, and their pathways are mutually dependent. nih.govpnas.org H₂S and NO can interact chemically to generate novel signaling molecules like nitroxyl (B88944) (HNO). nih.gov Their functional interplay is crucial in the cardiovascular system. nih.gov For instance, H₂S can enhance NO production by activating eNOS through the Akt signaling pathway. nih.gov Furthermore, H₂S can inhibit phosphodiesterases (PDEs), the enzymes that degrade cyclic guanosine (B1672433) monophosphate (cGMP), thereby amplifying and sustaining the downstream signal of the canonical NO-sGC-cGMP pathway. pnas.orgresearchgate.net This cooperative action is essential for processes like angiogenesis and vasorelaxation. pnas.org

Investigating Spatial and Temporal Dynamics of this compound Signaling

The biological impact of NO is critically dependent on its concentration in both time and space. plos.orgmdpi.com As a highly reactive molecule with a short half-life (seconds to minutes), NO typically acts locally, near its site of production. frontiersin.orglazarlab.com This creates complex signaling gradients and transient dynamics that are a major focus of current research.

Simulations and experimental measurements show that the location of NO production is a key factor. plos.org For example, in the brain, NO produced by neurons diffuses to surrounding smooth muscle cells to cause vasodilation. plos.org However, the degradation of NO by hemoglobin in the blood is orders of magnitude faster than in tissue. plos.org This rapid scavenging creates a dynamic interplay where changes in blood flow themselves alter NO bioavailability; as a vessel dilates and blood flow increases, more NO is removed, which can lead to emergent vascular dynamics like post-stimulus constriction or oscillations. plos.org

Real-time measurement techniques are crucial for capturing these fleeting events. Rapid-responding electrochemical microelectrodes have been used to measure dynamic changes in tissue NO levels during functional activation in the brain. nih.gov These studies revealed that NO concentrations can increase within milliseconds of a stimulus, preceding changes in blood flow, highlighting its role as an initial signaling event. nih.gov The development of fluorescent probes with high selectivity and sensitivity allows for the real-time visualization of NO in living cells and even in specific organelles like mitochondria. researchgate.net Understanding these temporal dynamics is key, as illustrated by findings that the source of NO during early vasculogenesis switches from a nitrite reductase-dependent mechanism under early hypoxia to a NOS-dependent mechanism at later stages. nih.gov

Development of Isoform-Specific this compound Synthase Modulators for Research

Given the distinct and sometimes opposing roles of the three NOS isoforms (nNOS, eNOS, and iNOS), the development of isoform-selective inhibitors is a major pharmacological goal. nih.govnih.govyoutube.com Such compounds are invaluable as research tools to dissect the specific contributions of each isoform and hold therapeutic potential for diseases driven by the overproduction of NO by a particular isoform. acs.org

The primary challenge in developing selective inhibitors is the high degree of structural similarity in the active sites across all three isoforms. acs.org Most inhibitors are designed as L-arginine analogues that compete with the natural substrate. youtube.commaastrichtuniversity.nl However, simple analogues are often non-selective and can cause undesirable effects, such as hypertension from the inhibition of eNOS. youtube.com

Successful strategies for achieving isoform selectivity have focused on exploiting subtle structural differences outside the core active site. nih.gov

Targeting Unique Residues: A key breakthrough came from exploiting a single amino acid difference between nNOS (which has an aspartate) and eNOS (which has an asparagine) in the active site. This difference allows for the design of dipeptide inhibitors that bind much more tightly to nNOS. nih.govacs.org

Exploiting Conformational Changes: Researchers have found that even small changes in inhibitor structure and chirality can lead to large differences in isoform selectivity by interacting differently with the otherwise rigid active site. nih.govacs.org

Targeting Protein-Protein Interaction Domains: A unique feature of nNOS is the presence of a PDZ domain at its N-terminus, which mediates interactions with other proteins. Targeting this domain offers a potential strategy for selective modulation that is distinct from active site inhibition. maastrichtuniversity.nl

Despite progress, achieving high selectivity and good bioavailability in a single molecule remains a significant challenge for clinical development. nih.gov

NOS IsoformPrimary FunctionChallenge for Selective InhibitionSelectivity Strategy Example
nNOS (NOS1) Neuronal signaling, synaptic plasticity. nih.govyoutube.comHigh active site homology with eNOS. acs.orgExploiting the Asp/Asn amino acid difference to design tighter binding inhibitors. nih.govacs.org
eNOS (NOS3) Vasodilation, blood pressure control. wikipedia.orgnih.govInhibition can lead to hypertension. youtube.comDesigning inhibitors that avoid key interactions necessary for eNOS binding.
iNOS (NOS2) Immune response, cytotoxicity. wikipedia.orgnih.govOverproduction linked to inflammatory diseases and septic shock. wikipedia.orgyoutube.comDeveloping inhibitors that preferentially bind to the inducible form over the constitutive forms.

Challenges in Accurate and Precise Measurement of this compound in Complex Biological Matrices

The accurate quantification of NO in biological systems is notoriously difficult and remains one of the most significant challenges in the field. nih.govnih.gov This difficulty stems from several intrinsic properties of the NO molecule:

Short Half-Life: NO is highly reactive and has a physiological half-life of only a few seconds, making direct measurement challenging. frontiersin.orglazarlab.com

Low Concentrations: It is produced in picomolar to nanomolar quantities. lazarlab.com

High Reactivity: NO readily reacts with numerous biological components, including metals, thiols, and other radicals like superoxide, meaning the "free" NO available for measurement can vary dramatically depending on the sample medium. nih.govnih.gov

Several methods are commonly used, each with distinct advantages and significant limitations, especially in complex matrices like blood, plasma, or cell culture media. nih.govnih.gov

Griess Assay: This colorimetric method detects nitrite (NO₂⁻), a stable oxidation product of NO. researchgate.netnih.gov While inexpensive, it suffers from low sensitivity (detection limit ~0.5 µM) and is prone to interference from components in biological media, such as proteins and colored compounds, often making it inaccurate. nih.govnih.gov

Chemiluminescence: This is considered a gold-standard technique for its high sensitivity and selectivity in detecting gaseous NO. oup.commdpi.com It can be adapted to measure nitrite and nitrate by reducing them back to NO. frontiersin.org However, it is impractical for real-time analysis in protein-rich solutions and can be affected by interfering compounds. lazarlab.comnih.gov

Electrochemical (Amperometric) Sensors: These sensors allow for real-time, direct measurement of NO with high spatial resolution (e.g., at the single-cell level). frontiersin.orgnih.gov Their main challenge is potential cross-reactivity with other electroactive species and ensuring the sensor's stability and calibration in a complex biological environment. nih.gov

Fluorescent Probes: These offer the ability to visualize NO production in living cells in real-time. nih.gov The primary challenges are ensuring the probe's specificity for NO over other reactive nitrogen and oxygen species (RNS/ROS) and achieving targeted delivery to specific subcellular compartments. researchgate.net

The choice of measurement technique must be carefully considered based on the specific biological question and sample type, and it is often recommended to use at least two different methods to validate findings. frontiersin.orgnih.govoup.com

Integration of Omics Technologies in this compound Research

The advent of "omics" technologies has opened new avenues for understanding the global impact of NO on cellular biology. These approaches allow for a system-wide view of the molecular changes orchestrated by NO signaling.

Nitrosoproteomics , a sub-field of proteomics, is central to this effort. As discussed in section 8.2, it aims to identify the complete set of S-nitrosylated proteins in a cell or organism. nih.govresearchgate.net Methodologies like the biotin-switch technique coupled with advanced mass spectrometry have enabled the large-scale identification of S-nitrosylation sites, moving the field from studying single proteins to analyzing entire networks. nih.govnih.gov This global perspective helps uncover how NO coordinates complex processes by modifying functionally related groups of proteins. nih.gov

Genomics and Transcriptomics are used to investigate how NO signaling pathways are regulated at the genetic level and how NO, in turn, modulates gene expression. This includes studying the genetic variations in NOS enzymes and how they relate to disease susceptibility. For example, genetic variants in RNF213, an E3 ligase, are associated with altered vascular tone and hypertension, potentially through pathways involving this compound synthesis. mdpi.com

The ultimate goal is the integration of multiple omics datasets (genomics, transcriptomics, proteomics, metabolomics) to build comprehensive models of NO signaling networks. By combining data on gene expression, protein modifications, and metabolic changes, researchers can gain a more holistic understanding of how NO functions in both health and disease, paving the way for the identification of novel biomarkers and therapeutic targets. researchgate.netmdpi.com

Future Perspectives in Fundamental this compound Research

The future of fundamental NO research is poised to delve deeper into the molecular intricacies of its signaling paradigms. The focus is shifting from broad, systemic effects to a highly specific, localized understanding of NO's actions. This includes exploring the sophisticated mechanisms that govern its production, diffusion, and interaction with specific targets within the cellular milieu. The development of cutting-edge technologies is enabling researchers to ask and answer questions that were previously intractable, heralding a new era of discovery in this compound biology. researchgate.netyoutube.com

One of the most exciting future directions is the investigation of the spatio-temporal dynamics of NO signaling . Understanding not just that NO is produced, but precisely where and when, is crucial to comprehending its specificity in signaling. nih.govoup.com The transient nature of NO means its influence is highly localized, and its effects can vary dramatically depending on the subcellular compartment in which it is generated and the proximity of its targets. nih.gov Recent advancements in high-resolution imaging and sensor technology are beginning to allow for the real-time visualization of NO gradients within living cells, providing unprecedented insight into its dynamic behavior. oup.comnih.gov

Another key area of future research is the expanding universe of NO-dependent post-translational modifications (PTMs) . While S-nitrosylation has been a major focus, it is now clear that NO can induce a variety of other modifications, each with its own set of target proteins and functional consequences. nih.govmdpi.comnih.gov The interplay between these different PTMs and other modifications like phosphorylation and ubiquitination is a complex regulatory web that is only beginning to be untangled. Furthermore, the discovery of novel PTMs such as nitroalkylation and S-guanylation suggests that our understanding of NO's covalent influence on protein function is far from complete. wikipedia.org

The crosstalk between this compound and other signaling molecules , particularly other gasotransmitters like hydrogen sulfide (H₂S) and carbon monoxide (CO), is a rapidly emerging field. These gaseous messengers were once studied in isolation, but it is now apparent that their signaling pathways are deeply interconnected. youtube.commit.edurnastuff.com For instance, H₂S has been shown to modulate the production and bioavailability of NO, and vice versa. youtube.comrnastuff.com Elucidating the molecular basis of this crosstalk will be essential for understanding how cells integrate diverse signals to maintain homeostasis and respond to stress.

A particularly novel and exciting frontier is the potential role of This compound in regulating biomolecular condensates . These non-membranous organelles, formed through liquid-liquid phase separation, are increasingly recognized as critical hubs for organizing cellular processes. nih.gov The formation and dissolution of these condensates are often regulated by post-translational modifications. nih.govmdpi.com Given that NO is a potent modulator of PTMs, it is plausible that it plays a key role in controlling the assembly and function of these structures. youtube.comwikipedia.org Investigating this potential link could reveal a completely new mechanism by which NO exerts its influence on cellular organization and signaling.

Finally, the development of advanced analytical methods for the sensitive and specific detection of NO and its related species remains a critical challenge and a major area of future research. elsevierpure.comnih.gov Innovations in electrochemical sensors, fluorescent probes, and mass spectrometry are enabling more accurate and real-time measurements of NO in complex biological samples. pnas.orgnih.gov These technological advancements will be instrumental in driving progress across all areas of fundamental this compound research.

Interactive Data Table: Key Future Research Areas in this compound Biology

Research AreaKey QuestionsEmerging ApproachesPotential Impact
Spatio-temporal Dynamics How are NO gradients generated and maintained at the subcellular level? How do these dynamics influence signaling specificity?Genetically encoded fluorescent NO probes, electrochemical nanosensors, super-resolution microscopy. oup.comnih.govA more precise understanding of how NO can selectively activate different pathways in different cellular locations.
Complex PTMs What is the full repertoire of NO-dependent PTMs? How do these modifications crosstalk with other PTMs?Advanced proteomic techniques (e.g., nitro-proteomics), development of specific antibodies for novel PTMs. nih.govwikipedia.orgRevelation of new regulatory mechanisms and therapeutic targets based on specific protein modifications.
Crosstalk with Gasotransmitters What are the molecular mechanisms underlying the interaction between NO, H₂S, and CO? How does this integrated signaling network function in health and disease?Simultaneous real-time measurement of multiple gasotransmitters, genetic manipulation of the enzymes involved in their synthesis. youtube.comrnastuff.comA holistic view of cellular signaling that could lead to novel combination therapies.
Biomolecular Condensates Does NO directly regulate the formation, dissolution, or function of biomolecular condensates? If so, by what mechanisms?In vitro reconstitution assays with purified proteins, advanced live-cell imaging, proximity labeling proteomics. nih.govnih.govDiscovery of a new layer of cellular organization controlled by NO, with implications for a wide range of cellular processes.
Advanced Analytical Methods How can we achieve real-time, quantitative, and specific detection of NO and its derivatives in vivo?Development of next-generation fluorescent probes with improved quantum yield and specificity, wireless and implantable electrochemical sensors. elsevierpure.comnih.govpnas.orgEnabling more accurate and detailed studies of NO biology, accelerating the pace of discovery.

Interactive Data Table: Emerging this compound-Dependent Post-Translational Modifications

ModificationDescriptionKey Research FindingsFuture Research Directions
S-nitrosylation The reversible addition of a nitroso group to the thiol side chain of a cysteine residue. nih.govRegulates a vast array of proteins involved in processes like apoptosis, inflammation, and neurotransmission. nih.govIdentifying the full S-nitrosoproteome, understanding the mechanisms of trans-nitrosylation and de-nitrosylation.
Tyrosine Nitration The addition of a nitro group to one of the ortho positions of the phenolic ring of a tyrosine residue. nih.govOften considered a marker of nitro-oxidative stress and can lead to irreversible protein damage. oup.comDetermining the specific functional consequences of nitration on a protein-by-protein basis and its role in disease progression. oup.comoup.com
Metal Nitrosylation The binding of NO to transition metals in metalloproteins, such as the heme iron in soluble guanylyl cyclase. nih.govmdpi.comThe canonical mechanism for NO-induced vasodilation through cGMP signaling.Exploring the role of metal nitrosylation in other metalloproteins and its impact on their catalytic activity.
S-glutathionylation A redox-sensitive modification where glutathione (B108866) is added to a cysteine thiol, which can be influenced by the cellular redox state affected by NO.Implicated in the regulation of protein function in response to oxidative or nitrosative stress.Understanding the interplay between S-nitrosylation and S-glutathionylation on the same or different cysteine residues.
Nitroalkylation A less-explored modification involving the addition of nitro-fatty acids to proteins. wikipedia.orgRepresents a potential mechanism for integrating lipid signaling with this compound pathways. wikipedia.orgIdentifying the protein targets of nitroalkylation and elucidating its functional significance in cellular signaling.
S-guanylation A recently identified modification involving the addition of a GMP moiety to a cysteine residue. wikipedia.orgThe biological relevance and the mechanisms of this modification are still largely unknown. wikipedia.orgCharacterizing the enzymes responsible for S-guanylation and identifying its protein targets and physiological roles.

Q & A

Q. Basic

  • In vitro : Cultured endothelial cells or neurons to study NO signaling pathways (e.g., cGMP modulation) .
  • In vivo : Rodent models (e.g., NOS knockout mice) to assess vascular tone or neuroprotection .
  • Ex vivo : Isolated aortic rings or brain slices for direct measurement of NO-mediated relaxation .

How can researchers resolve contradictions between NO's protective and cytotoxic effects?

Advanced
Context-dependent factors include:

  • Local concentration : Low NO levels (pM-nM) promote vasodilation via soluble guanylate cyclase activation, while high levels (µM) generate peroxynitrite (ONOO⁻), causing oxidative damage .
  • Interaction with reactive oxygen species (ROS) : Use antioxidants (e.g., SOD) or peroxynitrite scavengers (e.g., FeTPPS) to isolate NO-specific effects .
  • Spatiotemporal resolution : Employ spatially targeted NO donors (e.g., DEA-NONOate) or optogenetic tools to mimic physiological release patterns .

What methodological challenges arise from NO's short half-life, and how are they addressed?

Q. Advanced

  • Real-time detection : Use diaminofluorescein (DAF) probes (e.g., DAF-FM) for live-cell imaging, validated with NOS inhibitors (L-NAME) to confirm specificity .
  • Stabilization : Collect samples in N-ethylmaleimide (NEM) to prevent thiol-mediated NO scavenging .
  • Controlled delivery : Utilize NO donors (e.g., SNAP, SIN-1) with defined release kinetics to simulate endogenous production .

What statistical approaches are critical for analyzing NO-related data?

Q. Advanced

  • ANOVA with post hoc tests (e.g., Tukey’s) for comparing multiple experimental groups (e.g., NOS activity across treatments) .
  • Power analysis to account for high biological variability in NO measurements, especially in heterogeneous tissues .
  • Multivariate regression to model NO interactions with ROS or enzymatic pathways .

What are the key NOS isoforms, and how do their roles differ in experimental design?

Q. Basic

  • Constitutive NOS (eNOS, nNOS) : Regulated by Ca2+^{2+}/calmodulin; use calcium ionophores (A23187) to activate in endothelial/neuronal studies .
  • Inducible NOS (iNOS) : Induced by cytokines (e.g., TNF-α); employ LPS/IFN-γ-stimulated macrophages to model inflammation .
  • Knockout models : eNOS/^{-/-} mice for studying hypertension or atherosclerosis .

How can NO's role in transcriptional regulation be methodologically validated?

Q. Advanced

  • Chromatin immunoprecipitation (ChIP) : Identify NO-responsive transcription factors (e.g., HIF-1α) binding to promoters .
  • Luciferase reporters : Construct plasmids with NO-responsive elements (e.g., NF-κB) upstream of luciferase to quantify activation .
  • siRNA knockdown : Silence candidate genes (e.g., Nrf2) to confirm their mediation of NO effects .

What safety protocols are essential for handling NO gas in laboratory settings?

Q. Basic

  • Ventilation : Use fume hoods for NO gas or donor compounds to prevent inhalation risks .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection .
  • Monitoring : Electrochemical sensors to detect ambient NO levels above 25 ppm (OSHA limit) .

How can peroxynitrite formation be quantified and distinguished from NO-mediated effects?

Q. Advanced

  • Nitrotyrosine immunoblotting : Detect protein tyrosine nitration as a peroxynitrite biomarker .
  • Competitive inhibition : Use peroxynitrite scavengers (e.g., FeTPPS) to isolate NO-specific pathways .
  • Fluorescent probes : HPF or APF for selective peroxynitrite detection in live cells .

What emerging methodologies are advancing NO research in non-mammalian systems?

Q. Advanced

  • Plant models : Measure NO via DAF-2DA in Arabidopsis roots under hypoxia .
  • Microbial systems : Use this compound reductase (NOR)-deficient bacteria to study NO stress responses .
  • Comparative genomics : Identify conserved NOS-like domains in invertebrates (e.g., Aplysia) .

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